Catenarin
Descripción
Propiedades
IUPAC Name |
1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c1-5-2-8(17)11-12(13(5)19)14(20)7-3-6(16)4-9(18)10(7)15(11)21/h2-4,16-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDXGKUTGQJJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197212 | |
| Record name | 4-Hydroxyemodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476-46-0 | |
| Record name | Catenarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyemodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CATENARIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyemodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KATENARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHN5P96V6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Natural Provenance of Catenarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Catenarin (1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione), an anthraquinone compound with a range of biological activities. This document details its primary origins in the fungal kingdom, presents quantitative data on its production, outlines detailed experimental protocols for its isolation and purification, and illustrates its biosynthetic pathway.
Primary Natural Sources of this compound
This compound is a secondary metabolite predominantly produced by various species of filamentous fungi. While its presence has been suggested in some lichens and higher plants, the most extensively documented and characterized sources are fungal.
Fungal Sources
A diverse array of fungal genera are known to synthesize this compound. These fungi often produce a cocktail of related anthraquinone pigments, with this compound being one of the constituents. The primary fungal producers identified in the literature include:
-
Pyrenophora spp. : Notably, Pyrenophora tritici-repentis, the causative agent of tan spot disease in wheat, is a significant producer of this compound.[1] This fungus can lead to the accumulation of the compound in infected wheat kernels, causing a phenomenon known as "red smudge."[1]
-
Aspergillus spp. : Various species within this large genus, including Aspergillus glaucus, have been identified as sources of this compound.[2]
-
Talaromyces spp. : this compound has been reported in Talaromyces islandicus.[3]
-
Helminthosporium spp. : This genus is also recognized as a producer of this compound.
-
Bipolaris spp. : Species within this genus are known to synthesize this compound.
-
Catenarina spp. : As the name suggests, this genus is a source of the compound.
-
Ventilago spp. : This genus has also been identified as containing this compound.
Lichen and Plant Sources
The occurrence of this compound in lichens and higher plants is less definitively documented than in fungi. Anthraquinones as a class are known to be produced by various lichens and plant families such as Polygonaceae, Leguminosae, Rhamnaceae, Rubiaceae, Fabaceae, and Xanthorrhoeaceae.[4][5] However, specific and repeated isolation of this compound from these sources is not as well-established in the scientific literature as its fungal origins. Further research is required to confirm significant lichen and plant producers of this specific anthraquinone.
Data Presentation: Quantitative Yield of this compound
The production of this compound can vary significantly depending on the fungal strain and culture conditions. The following table summarizes the available quantitative data for this compound yield from its most studied fungal source, Pyrenophora tritici-repentis.
| Fungal Species | Isolate/Condition | Matrix | This compound Concentration | Reference |
| Pyrenophora tritici-repentis | 29% of 88 tested isolates | Fungal Culture | 2 to 400 ppm | [1] |
| Pyrenophora tritici-repentis | Infected susceptible wheat | Infected Leaves | ~0.4 µg/g of tissue | |
| Pyrenophora tritici-repentis | Infected susceptible wheat | Infected Kernels | ~0.05 µg/g of tissue |
Experimental Protocols
The following sections provide detailed methodologies for the isolation and purification of this compound from fungal sources, based on established techniques for secondary metabolite extraction.
Fungal Culture and Inoculation
-
Media Preparation : Prepare a suitable liquid culture medium such as Potato Dextrose Broth (PDB) or a modified Fries medium. Dispense into flasks and autoclave at 121°C for 15-20 minutes.
-
Inoculation : Aseptically inoculate the sterilized medium with a pure culture of a this compound-producing fungus (e.g., Pyrenophora tritici-repentis).
-
Incubation : Incubate the flasks on a rotary shaker at approximately 120-150 rpm at a controlled temperature (typically 25-28°C) for 14-21 days in the dark to promote secondary metabolite production.
Extraction of this compound
-
Harvesting : After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
Mycelial Extraction : Dry the mycelial mat and grind it into a fine powder. Extract the powdered mycelium with a suitable organic solvent such as methanol or ethyl acetate at room temperature with agitation for 24-48 hours. Repeat the extraction process 2-3 times.
-
Broth Extraction : Acidify the culture filtrate to approximately pH 3.0 with an acid (e.g., HCl). Perform a liquid-liquid extraction of the acidified filtrate with an equal volume of ethyl acetate. Repeat the extraction 2-3 times.
-
Concentration : Combine the organic extracts (from both mycelium and broth) and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of this compound
-
Thin-Layer Chromatography (TLC) :
-
Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol).
-
Spot the dissolved extract onto a silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Develop the plate in a chromatography tank using a solvent system such as toluene-ethyl acetate-formic acid (e.g., in a 5:4:1 v/v/v ratio).
-
Visualize the separated compounds under UV light (254 nm and 366 nm) and by their native color (this compound appears as a red-orange spot). Calculate the Retention Factor (Rf) value for identification against a known standard if available.
-
-
Column Chromatography :
-
Prepare a slurry of silica gel (mesh size 70-230) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
-
Mandatory Visualizations
Biosynthetic Pathway of this compound
This compound belongs to the polyketide family of natural products and its biosynthesis in fungi initiates from acetyl-CoA and malonyl-CoA. The core anthraquinone structure is assembled by a polyketide synthase (PKS). The immediate precursor to this compound is emodin. The final step in the biosynthesis is the hydroxylation of emodin at the C-4 position, a reaction likely catalyzed by a hydroxylase enzyme, such as a cytochrome P450 monooxygenase.[4][6]
Caption: Biosynthetic pathway of this compound from primary metabolites.
Experimental Workflow for this compound Isolation
The following diagram illustrates the logical steps involved in the isolation and purification of this compound from a fungal culture.
Caption: General workflow for the isolation and purification of this compound.
References
- 1. Two-dimensional TLC separation and mass spectrometric identification of anthraquinones isolated from the fungus Dermocybe sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. api.fspublishers.org [api.fspublishers.org]
- 3. This compound | C15H10O6 | CID 10150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update of Anthraquinone Derivatives Emodin, Diacerein, and this compound in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Catenarin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Introduction
Catenarin is a naturally occurring anthraquinone, a class of aromatic organic compounds characterized by a 9,10-dioxoanthracene core.[1][2] It is primarily found as a secondary metabolite in various fungal species, including those from the genera Pyrenophora, Aspergillus, and Talaromyces.[3][4] As a vibrant red pigment, this compound contributes to phenomena like the red smudge disease in wheat kernels.[5] Its significance in scientific research extends beyond its color, stemming from a range of biological activities, including antimicrobial, anti-inflammatory, and potential antidiabetic properties.[1][6][7] This guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and mechanism of action for researchers and drug development professionals.
Chemical Identity and Structure
This compound is systematically named 1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione.[5][8] Its structure consists of a tricyclic anthraquinone scaffold with four hydroxyl (-OH) groups and one methyl (-CH₃) group.[5] This substitution pattern, particularly the position of the hydroxyl groups, distinguishes it from other similar anthraquinones like emodin and is critical to its biological activity.[5][7] The planar aromatic system allows for extensive electron conjugation, which is responsible for its characteristic red color.[5]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione[8] |
| CAS Number | 476-46-0[8][9] |
| Molecular Formula | C₁₅H₁₀O₆[5][8][9] |
| Molecular Weight | 286.24 g/mol [5][8][9] |
| Canonical SMILES | CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O[5][8] |
| InChI Key | VWDXGKUTGQJJHJ-UHFFFAOYSA-N[5][8] |
| Synonyms | 4-Hydroxyemodin, Katenarin[3][8][] |
Physicochemical and Spectroscopic Properties
This compound presents as a vibrant red crystalline solid at room temperature.[5] Its stability is influenced by environmental factors; it is sensitive to strong alkaline conditions (pH > 10), high temperatures (>150°C), and UV light exposure, which can cause degradation.[5] Therefore, storage in dark conditions is recommended.[5]
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Vibrant red crystalline powder[5] |
| Melting Point | 246 - 249 °C[9][] |
| Solubility | Sparingly soluble in water (0.1 mg/mL)[5]. Soluble in polar organic solvents like methanol, ethanol, and DMSO.[5] |
Table 3: Spectroscopic Data for this compound
| Technique | Observed Features |
|---|---|
| ¹H-NMR | Characteristic methyl proton signals at δ 2.4 ppm.[5] |
| ¹³C-NMR | Carbonyl signals observed at δ 180-190 ppm.[5] |
| HPLC-MS | Detected in negative ionization mode with a quasi-molecular ion [M-H]⁻ at m/z 285.[4] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anti-inflammatory and immunomodulatory effects being the most extensively studied. It has shown significant potential in models of autoimmune diabetes (Type 1 Diabetes) by inhibiting the migration of leukocytes, a critical process in the autoimmune destruction of insulin-producing β-cells.[2][7][11] The compound also demonstrates notable antibacterial activity against various bacterial strains.[6]
The primary mechanism of action for this compound's immunomodulatory effects involves the inhibition of key signaling pathways mediated by chemokine receptors.[1][11] Specifically, this compound targets the CCR5 and CXCR4 receptors, which play a crucial role in directing leukocytes to sites of inflammation.[2][11] By blocking these pathways, this compound effectively suppresses the chemotaxis (directed migration) of immune cells.[11] This inhibition is achieved not by altering the expression of the receptors, but by interfering with their downstream signaling cascades.[11] this compound reduces the phosphorylation, and thus the activation, of mitogen-activated protein kinases (MAPKs) like p38 and JNK, as well as their upstream activators, MKK6 and MKK7.[1][11] Furthermore, it inhibits the mobilization of intracellular calcium, another critical step in the signaling cascade that leads to cell migration.[1][2][11]
Caption: this compound inhibits leukocyte migration by blocking the CCR5/CXCR4 signaling pathway.
Experimental Protocols
The analysis and synthesis of this compound involve standard laboratory techniques in natural product chemistry. Below are generalized methodologies derived from published research.
1. Extraction and Isolation from Fungal Cultures
-
Culture: Fungal species known to produce this compound (e.g., Pyrenophora tritici-repentis) are grown on a suitable solid or liquid medium.
-
Extraction: The fungal biomass and/or culture filtrate is extracted with a polar organic solvent such as methanol or ethanol.
-
Partitioning: The crude extract is then partitioned using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility. This compound typically partitions into the ethyl acetate fraction.
-
Chromatography: The this compound-rich fraction is subjected to column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.
2. Synthesis Protocol: Para-Nuclear Oxidation Approach
A modern synthesis approach involves the following key steps:[12]
-
Condensation: 3,5-dimethoxyphthalic anhydride is condensed with m-cresol under acidic conditions to form a benzoyl benzoic acid intermediate.[12]
-
Oxidation: The intermediate is treated with alkaline potassium persulfate (K₂S₂O₈) to oxidize the para-methyl group.[12]
-
Cyclization: The product is treated with concentrated sulfuric acid to facilitate ring closure, yielding a quinizarin structure.[12]
-
Demethylation: Finally, hydroiodic acid is used to remove the methoxy groups, yielding this compound.[12]
3. Analytical Quantification: HPLC-Mass Spectrometry (HPLC-MS)
-
Instrumentation: A standard HPLC system coupled to a mass-selective detector (MSD).[4]
-
Column: A reverse-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing a small amount of formic acid) is commonly employed.
-
MSD Conditions:
-
Quantification: A calibration curve is generated using a commercially available this compound standard to determine the concentration in unknown samples.[4]
Caption: General experimental workflow for the extraction and analysis of this compound.
This compound is a well-characterized anthraquinone with significant potential for further investigation, particularly in the fields of immunology and drug development. Its ability to specifically inhibit the CCR5/CXCR4-mediated signaling cascade provides a clear mechanism of action that warrants exploration for therapeutic applications in autoimmune and inflammatory diseases. The availability of established analytical and synthetic protocols facilitates its continued study. This guide serves as a foundational resource, compiling the core chemical, physical, and biological data on this compound to support future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound (EVT-1221432) | 476-46-0 [evitachem.com]
- 6. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]
- 7. An Update of Anthraquinone Derivatives Emodin, Diacerein, and this compound in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C15H10O6 | CID 10150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 476-46-0 | Benchchem [benchchem.com]
Unraveling the Assembly Line: A Technical Guide to Catenarin Biosynthesis in Fungi
For Immediate Release
[City, State] – November 29, 2023 – A comprehensive technical guide detailing the biosynthetic pathway of Catenarin, a polyketide-derived anthraquinone with notable antimicrobial and phytotoxic properties, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the genetic and enzymatic machinery responsible for the production of this secondary metabolite in various fungal species, with a particular focus on the wheat pathogen Pyrenophora tritici-repentis.
This compound, a red-pigmented polyketide, belongs to the anthraquinone class of natural products. Its biosynthesis is orchestrated by a suite of enzymes encoded by a contiguous set of genes known as a Biosynthetic Gene Cluster (BGC). While the complete, experimentally validated BGC for this compound has yet to be fully elucidated in all producing organisms, comparative genomics and studies on related anthraquinones, such as emodin, provide a robust framework for understanding its formation.
The Core Biosynthetic Pathway: A Step-by-Step Assembly
The biosynthesis of this compound is initiated by a Type I iterative Polyketide Synthase (PKS). This multifunctional enzyme complex utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units to assemble a linear polyketide chain. The process involves a series of condensation, ketoreduction, and cyclization reactions, all catalyzed by specific domains within the PKS.
The proposed biosynthetic pathway for this compound can be outlined as follows:
-
Polyketide Chain Assembly: A non-reducing PKS catalyzes the iterative condensation of one acetyl-CoA and seven malonyl-CoA units to form a C16 octaketide intermediate.
-
Cyclization and Aromatization: The highly reactive polyketide chain undergoes a series of intramolecular aldol condensations to form a tetracyclic aromatic intermediate. This process is often guided by a product template (PT) domain within the PKS and may involve additional cyclase enzymes.
-
Key Intermediate Formation: A crucial intermediate in the pathway to many fungal anthraquinones is endocrocin, which is then converted to emodin.
-
Tailoring Reactions: A series of post-PKS modifications, known as tailoring reactions, are essential for the final structure of this compound. These reactions are catalyzed by enzymes encoded by genes within the same BGC. For this compound, these modifications are predicted to include specific hydroxylations. The conversion of emodin to this compound involves a critical hydroxylation step.
The logical flow of the proposed this compound biosynthetic pathway is visualized below:
Quantitative Data on this compound Production
Quantitative analysis of this compound production in fungal cultures is crucial for understanding the regulation of its biosynthesis and for potential biotechnological applications. Studies have shown that the yield of this compound can be significantly influenced by culture conditions.
| Fungus | Culture Condition | This compound Concentration | Reference |
| Pyrenophora tritici-repentis | Infected Wheat Kernels | ~0.05 µg/g | [1] |
| Pyrenophora tritici-repentis | Infected Wheat Leaves (7 days post-inoculation) | ~0.4 µg/g | [1] |
Experimental Protocols for Studying this compound Biosynthesis
Elucidating the this compound biosynthetic pathway requires a combination of genetic, molecular, and biochemical techniques. Below are detailed methodologies for key experiments.
Identification of the this compound Biosynthetic Gene Cluster
Experimental Workflow:
Methodology:
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of the this compound-producing fungus grown on a suitable medium (e.g., Potato Dextrose Agar).
-
Genome Sequencing and Assembly: The extracted DNA is subjected to whole-genome sequencing using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.
-
BGC Prediction: The assembled genome is analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs, particularly those containing a PKS gene.
-
Comparative Genomics: The predicted PKS-containing BGCs are compared to known and characterized anthraquinone BGCs from other fungi to identify a candidate cluster for this compound biosynthesis.
-
Gene Knockout: The core PKS gene within the candidate BGC is targeted for knockout using CRISPR/Cas9-mediated gene editing or traditional homologous recombination.
-
Metabolite Analysis: The wild-type and PKS knockout mutant strains are cultured under this compound-producing conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The absence of the this compound peak in the knockout mutant confirms the role of the BGC in its biosynthesis.[2]
Heterologous Expression of the this compound Biosynthetic Pathway
Experimental Workflow:
Methodology:
-
Gene Amplification and Cloning: The genes of the identified this compound BGC are amplified from the genomic DNA of the producing fungus. These genes are then cloned into a suitable fungal expression vector, often under the control of an inducible promoter.[3]
-
Host Transformation: The expression construct is introduced into a well-characterized heterologous fungal host, such as Aspergillus nidulans or Aspergillus oryzae, which does not naturally produce this compound.[4][5]
-
Cultivation and Induction: The transformed fungal strains are grown in a suitable medium, and gene expression is induced.
-
Metabolite Analysis: The culture broth and mycelium are extracted, and the extracts are analyzed by HPLC and LC-MS to detect the production of this compound and any potential biosynthetic intermediates. This approach allows for the functional validation of the entire pathway and the characterization of individual enzyme functions through stepwise expression of the genes.[6]
Future Directions
While the general framework of this compound biosynthesis is understood, further research is required to fully elucidate the specific enzymatic steps and their regulation. The definitive identification and functional characterization of the this compound BGC in Pyrenophora tritici-repentis and other producing fungi will be a critical step forward. This will involve targeted gene knockouts of all genes within the cluster to determine their precise roles in the pathway. Furthermore, in vitro biochemical assays with purified enzymes will be necessary to determine their substrate specificity and kinetic parameters, providing a more complete picture of this fascinating biosynthetic assembly line. Such knowledge will not only advance our understanding of fungal secondary metabolism but also pave the way for the bioengineering of novel anthraquinone compounds with potential applications in medicine and agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. The identification and deletion of the polyketide synthase-nonribosomal peptide synthase gene responsible for the production of the phytotoxic triticone A/B in the wheat fungal pathogen Pyrenophora tritici-repentis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterologous Expression of Fungal Secondary Metabolite Pathways in the Aspergillus nidulans Host System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
Catenarin: A Technical Guide to Potential Therapeutic Applications
Executive Summary
Catenarin (1,4,6,8-tetrahydroxy-3-methylanthraquinone) is a naturally occurring anthraquinone found in various fungi and plants. Belonging to a class of compounds known for a wide range of bioactivities, this compound is emerging as a molecule of significant interest for its therapeutic potential. This document provides a comprehensive technical overview of the current research on this compound, focusing on its application in autoimmune diseases, particularly Type 1 Diabetes (T1D), and its antimicrobial properties. It details the molecular mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical biological pathways and workflows to support further research and development.
Therapeutic Potential in Autoimmune Diabetes
The most well-documented therapeutic application of this compound is in the prevention of autoimmune diabetes. Research has demonstrated its ability to inhibit the infiltration of leukocytes into pancreatic islets (insulitis), a key event in the pathogenesis of T1D.[1]
Mechanism of Action: Inhibition of Leukocyte Chemotaxis
This compound exerts its protective effects by targeting chemokine-mediated leukocyte migration. It dose-dependently suppresses chemotaxis implicated by C-X-C chemokine receptor type 4 (CXCR4) and C-C chemokine receptor type 5 (CCR5), which are crucial for guiding immune cells to the pancreas.[2]
The underlying molecular mechanism involves the inhibition of critical downstream signaling pathways without altering the expression of the chemokine receptors themselves. Specifically, this compound prevents the phosphorylation, and thus activation, of mitogen-activated protein kinases (MAPKs), namely p38 and JNK.[2] It achieves this by inhibiting their upstream kinases, MKK6 and MKK7.[1][2][3] Furthermore, this compound blocks calcium mobilization, another essential step in the signaling cascade that leads to cell migration.[1][2][3] By disrupting this cascade, this compound effectively halts the migration of pathogenic leukocytes, preserving the insulin-producing β-cells and preventing the onset of T1D in preclinical models.[2][4]
Quantitative Data: In Vivo Efficacy
Studies using the non-obese diabetic (NOD) mouse model, a standard for T1D research, have demonstrated this compound's dose-dependent efficacy in preventing the disease.
| Compound | Dosage | Administration Route | Frequency | Treatment Duration | Outcome | Reference |
| This compound | 0.4, 4, and 20 mg/kg | Oral | 3 times per week | 4 to 30 weeks of age | Dose-dependent prevention of T1D onset | [5] |
| Acetylsalicylic Acid (ASA) | 40 mg/kg | Oral | 3 times per week | 4 to 30 weeks of age | Positive Control | [5] |
Experimental Protocols
This protocol outlines the methodology used to assess the efficacy of this compound in preventing T1D in a preclinical model.
-
Animal Model: Female Non-Obese Diabetic (NOD) mice are used as they spontaneously develop autoimmune diabetes.[5]
-
Grouping and Treatment:
-
Mice are divided into groups: vehicle control (e.g., 0.1% DMSO), this compound treatment groups (0.4, 4, and 20 mg/kg), and a positive control group (e.g., Acetylsalicylic Acid, 40 mg/kg).[5]
-
Treatment is administered orally, three times per week, starting from a pre-diabetic age (e.g., 4 weeks) and continuing for the duration of the study (e.g., up to 30 weeks).[5]
-
-
Monitoring Diabetes Onset:
-
Endpoint Analysis (at 30 weeks):
-
Histology: Pancreata are harvested, fixed, and stained with anti-insulin (to identify β-cells) and anti-CD45 (to identify infiltrating leukocytes) antibodies to visualize and quantify the degree of insulitis.[4][5]
-
Flow Cytometry: Pancreatic islets are isolated and dissociated. The resulting single-cell suspension is stained with fluorescently-labeled antibodies against various leukocyte markers (e.g., CD4, CD8, CD11c, B220) to quantify the specific immune cell populations that have infiltrated the islets.[5]
-
This assay quantifies the ability of this compound to inhibit chemokine-directed cell migration.
-
Cell Preparation:
-
Leukocyte cell lines (e.g., Jurkat T cells) or primary splenocytes are used.[4] If the cell line does not endogenously express the receptor of interest, it can be stably transduced (e.g., JK-EF1α-CCR5 cells).[4]
-
Cells are pre-treated for 1 hour with either vehicle (0.1% DMSO) or varying concentrations of this compound.[4]
-
-
Assay Setup:
-
A Boyden chamber or a similar transwell insert system with a porous membrane (pore size appropriate for the cell type, e.g., 5 µm) is used.[6]
-
The lower chamber is filled with media containing the specific chemokine (e.g., CXCL12 for CXCR4 or CCL5 for CCR5) to act as a chemoattractant.[4]
-
The pre-treated cells are placed in the upper chamber (the transwell insert).[4]
-
-
Incubation: The plate is incubated for a period sufficient to allow for migration (e.g., 4 hours) at 37°C.[4]
-
Quantification:
-
After incubation, the non-migrated cells are removed from the top surface of the membrane.
-
The cells that have migrated through the membrane to the lower chamber are collected.
-
The number of migrated cells is quantified using a hemocytometer or an automated cell counter.[4] The results are often expressed as a migration index (MI).[4]
-
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria and certain fungi. This suggests its potential use as a lead compound for developing new antimicrobial agents.
Spectrum of Activity
Published research indicates that this compound exhibits potent antibacterial activity against Brevibacillus brevis and other Gram-positive bacteria such as Bacillus subtilis.[6] It has also been shown to inhibit the growth of fungi that are often co-pathogenic with P. tritici-repentis, with high sensitivity observed in Epicoccum nigrum.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | Type | MIC Value (µg/mL) | Reference |
| Brevibacillus brevis | Gram-positive Bacteria | 1.0 | [4] |
| Bacillus subtilis | Gram-positive Bacteria | <0.1 µM* | [6] |
| Staphylococcus aureus | Gram-positive Bacteria | Data not available | |
| Escherichia coli | Gram-negative Bacteria | Data not available | |
| Candida albicans | Fungus | Data not available |
Note: 0.1 µM is approximately 0.0286 µg/mL. Data for other common pathogens is limited in the reviewed literature and requires further investigation.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard laboratory method for determining the MIC of a compound.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then made in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls:
-
Growth Control: Wells containing only the growth medium and the microbial inoculum (no this compound).
-
Sterility Control: Wells containing only the growth medium to check for contamination.
-
-
Incubation: The microtiter plate is inoculated with the microbial suspension and incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading the MIC: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism. The results can be confirmed by measuring absorbance with a microplate reader.
Other Potential Therapeutic Uses
While less explored, the chemical structure of this compound as an anthraquinone suggests potential in other therapeutic areas, such as oncology. Anthraquinones as a class are known to possess anticancer activities. However, specific studies focusing on the cytotoxic or anticancer effects of this compound are limited, and this remains a promising area for future investigation.
Conclusion and Future Directions
This compound is a promising natural compound with well-defined therapeutic potential in the context of autoimmune diabetes, supported by a clear mechanism of action and preclinical in vivo data. Its ability to modulate immune responses by inhibiting leukocyte chemotaxis via the MAPK signaling pathway presents a compelling case for further development. Additionally, its demonstrated antimicrobial activity warrants further exploration, including broader spectrum screening and mechanism of action studies. Future research should focus on obtaining comprehensive quantitative data (MICs and IC50s) across a wider range of pathogens and cancer cell lines, elucidating further molecular mechanisms, and assessing the compound's pharmacokinetic and toxicological profile to pave the way for potential clinical applications.
References
- 1. Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and antibiofilm activity of specialized metabolites isolated from Centaurea hyalolepis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Catenarin: A Mycological Anthraquinone from Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Catenarin, a naturally occurring anthraquinone, has been a subject of mycological research for over eight decades. First identified as a fungal secondary metabolite, this polyketide pigment has since been characterized by its distinctive chemical structure and a range of biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound in mycology, detailing its biosynthetic pathway, methods for its isolation and characterization, and its known biological functions. Quantitative data are summarized in structured tables, and key experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of this multifaceted fungal product.
Discovery and History
The history of this compound research dates back to the mid-20th century, with its initial discovery intertwined with the study of fungal pigments.
-
1941: The synthesis of this compound (1,4,5,7-tetrahydroxy-2-methylanthraquinone) was first reported as a metabolic product of Helminthosporium species, marking its formal entry into the scientific literature.
-
Subsequent Decades: this compound was subsequently identified as the primary orange pigment in Helminthosporium catenarium, now recognized as Pyrenophora tritici-repentis.[1] Its presence has also been documented in various other fungal genera, including Aspergillus, Bipolaris, and Conoideocrella.[2] Early research focused on its role as a pigment and its potential contribution to the reddish discoloration observed in wheat kernels infected with P. tritici-repentis, a condition known as red smudge.[1]
Physicochemical Properties and Spectroscopic Data
This compound is an anthraquinone derivative with the chemical formula C₁₅H₁₀O₆. Its structure is characterized by a central anthraquinone core with four hydroxyl groups and one methyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₆ |
| Molar Mass | 286.24 g/mol |
| Appearance | Red-orange pigment |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |
Table 2: NMR Spectroscopic Data for this compound
The structural elucidation of this compound has been confirmed through nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the reported ¹H and ¹³C NMR chemical shifts.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 162.2 |
| 2 | - | 109.2 |
| 3 | 7.10 (s) | 124.6 |
| 4 | - | 166.1 |
| 4a | - | 108.2 |
| 5 | - | 165.4 |
| 6 | 7.62 (d, J=2.5 Hz) | 107.9 |
| 7 | - | 167.0 |
| 8 | 7.25 (d, J=2.5 Hz) | 107.3 |
| 8a | - | 133.0 |
| 9 | - | 191.0 |
| 9a | - | 110.1 |
| 10 | - | 181.9 |
| 10a | - | 136.9 |
| CH₃ | 2.25 (s) | 22.0 |
| OH-1 | 12.10 (s) | - |
| OH-4 | 12.05 (s) | - |
| OH-5 | 12.45 (s) | - |
| OH-7 | 11.95 (s) | - |
Data compiled from publicly available spectral databases.
Table 3: Mass Spectrometry Data for this compound
Mass spectrometry analysis provides crucial information for the identification and structural confirmation of this compound.
| Ionization Mode | Precursor Ion (m/z) | Fragmentation Ions (m/z) |
| Negative Ion ESI | 285 [M-H]⁻ | 257 [M-H-CO]⁻ |
Experimental Protocols
Fungal Culture and this compound Production
Pyrenophora tritici-repentis is a known producer of this compound, with yields reported to range from 2 to 400 ppm depending on the isolate and culture conditions.[2]
Protocol for this compound Production in Pyrenophora tritici-repentis
-
Fungal Isolate: Obtain a pure culture of a this compound-producing isolate of Pyrenophora tritici-repentis.
-
Culture Medium: Prepare a suitable liquid medium, such as modified Fries medium supplemented with starch, which has been shown to support high this compound production.[3]
-
Inoculation: Inoculate the liquid medium with mycelial plugs or a spore suspension of the fungus.
-
Incubation: Incubate the culture at 25°C for 14-21 days in stationary flasks.
-
Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the mycelium and the culture filtrate separately with a suitable organic solvent, such as ethyl acetate.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.
Isolation and Purification of this compound
The following protocol outlines a general procedure for the isolation and purification of this compound from a crude fungal extract.
-
Crude Extract Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Column Chromatography:
-
Stationary Phase: Pack a glass column with silica gel (60-120 mesh).
-
Mobile Phase: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
-
Thin-Layer Chromatography (TLC) Monitoring:
-
Stationary Phase: Use silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) can be used as the developing solvent.
-
Visualization: this compound will appear as a distinct orange-red spot. The plates can be visualized under UV light (254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.
-
-
Recrystallization: Combine the fractions containing pure this compound and evaporate the solvent. Recrystallize the solid residue from a suitable solvent system (e.g., methanol/water) to obtain pure crystalline this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts, coupling constants, and multiplicities for complete structural assignment.
-
-
Mass Spectrometry (MS):
-
Introduce the purified this compound into a mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode.
-
Acquire the full scan mass spectrum to determine the molecular weight ([M-H]⁻).
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns for structural confirmation.
-
Biosynthesis of this compound
This compound, like other fungal anthraquinones, is biosynthesized via the polyketide pathway. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a type II polyketide synthase (PKS).
The biosynthesis is initiated by a non-reducing polyketide synthase (nrPKS) that catalyzes the iterative condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide intermediate. This intermediate then undergoes a series of cyclization and aromatization reactions, followed by tailoring steps such as hydroxylation and methylation, catalyzed by specific enzymes, to yield the final this compound structure. While the general pathway for anthraquinones is understood, the specific enzymes responsible for the tailoring steps leading to this compound in different fungal species are still an active area of research.
Caption: Proposed biosynthetic pathway of this compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its antimicrobial and anti-inflammatory properties being the most studied.
Antimicrobial Activity
This compound has demonstrated inhibitory activity against various Gram-positive bacteria and some fungi.[3]
Table 4: Antimicrobial Activity of this compound (MIC values)
| Organism | MIC (µg/mL) |
| Bacillus subtilis | <0.0286 (<0.1 µM) |
| Aureobacterium liquefaciens | Not specified |
| Arthrobacter globiformis | Not specified |
| Bacillus brevis | Not specified |
| Bacillus circulans | Not specified |
| Curtobacterium plantarum | Not specified |
| Epicoccum nigrum | Growth inhibited up to 90% |
Anti-inflammatory Activity and Signaling Pathway Inhibition
This compound has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways involved in leukocyte migration. Specifically, it targets the C-X-C chemokine receptor type 4 (CXCR4) and C-C chemokine receptor type 5 (CCR5) pathways.[4]
The binding of chemokines to these receptors activates a cascade of intracellular signaling events, leading to leukocyte chemotaxis. This compound inhibits this process by reducing the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, as well as their upstream kinases MKK6 and MKK7.[4] This inhibition of the MAPK signaling cascade ultimately suppresses leukocyte migration, which is a key process in inflammation.
Caption: this compound's inhibition of the CXCR4/CCR5 signaling pathway.
Table 5: Anti-inflammatory Activity of this compound (IC₅₀ values)
| Assay | IC₅₀ Value |
| Inhibition of leukocyte migration mediated by CCR5 and CXCR4 | Potent inhibitor (specific IC₅₀ not detailed in reviewed literature) |
| COX and LOX inhibition | Data not available in reviewed literature |
Note: While this compound's anti-inflammatory effects are documented, specific IC₅₀ values from standardized assays like COX/LOX inhibition are not widely reported and represent an area for future research.
Conclusion and Future Directions
This compound stands as a significant fungal secondary metabolite with a rich history in mycology. Its well-characterized structure and emerging biological activities, particularly its anti-inflammatory potential through the inhibition of the CXCR4 and CCR5 signaling pathways, make it a compelling candidate for further investigation in drug development. Future research should focus on elucidating the specific enzymes in its biosynthetic pathway, which could open avenues for synthetic biology approaches to enhance its production. Furthermore, a more comprehensive evaluation of its antimicrobial and anti-inflammatory activities, including the determination of MIC and IC₅₀ values against a broader range of targets, is crucial for realizing its therapeutic potential. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and scientists to advance the study of this intriguing mycological compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Catenarin from Pyrenophora tritici-repentis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catenarin is a polyketide-derived anthraquinone pigment produced by various fungi, including the wheat pathogen Pyrenophora tritici-repentis, the causal agent of tan spot disease. In infected wheat kernels, this compound is responsible for the characteristic "red smudge" symptom.[1] This red pigment has garnered interest due to its potential biological activities, which warrant further investigation for applications in drug development and other fields. These application notes provide a comprehensive protocol for the cultivation of P. tritici-repentis, followed by the extraction, purification, and quantification of this compound.
Data Presentation
The following tables summarize the key quantitative data associated with this compound production and purification.
Table 1: Composition of Modified Fries Medium for Optimal this compound Production
| Component | Concentration (g/L) |
| Sucrose | 30.0 |
| Ammonium Tartrate | 5.0 |
| KH2PO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| NaCl | 0.1 |
| CaCl2·2H2O | 0.1 |
| Starch (soluble) | 10.0 |
| Trace Elements Solution | 1.0 mL |
Trace Elements Solution (g/L): FeSO4·7H2O 0.2, ZnSO4·7H2O 0.2, MnSO4·4H2O 0.02, CuSO4·5H2O 0.01
Table 2: Expected Yield and Purity of this compound at Various Purification Stages
| Purification Step | Starting Material | Expected Yield (mg/L of culture) | Estimated Purity (%) |
| Crude Solvent Extract | 1 L Culture Filtrate & Mycelia | 50 - 200 | 5 - 15 |
| Silica Gel Chromatography | Crude Extract | 15 - 60 | 40 - 60 |
| Sephadex LH-20 Chromatography | Partially Purified Extract | 10 - 40 | 70 - 85 |
| Preparative HPLC | Purified this compound Fraction | 5 - 25 | >95 |
Note: Yields can vary significantly depending on the P. tritici-repentis isolate, specific culture conditions, and extraction efficiency.
Experimental Protocols
This section details the methodologies for the cultivation of P. tritici-repentis and the subsequent extraction and purification of this compound.
Fungal Cultivation for this compound Production
Objective: To culture Pyrenophora tritici-repentis under conditions optimized for this compound production.
Materials:
-
Pyrenophora tritici-repentis isolate
-
Modified Fries Medium (see Table 1)
-
Petri dishes with Potato Dextrose Agar (PDA)
-
Erlenmeyer flasks (2 L)
-
Shaking incubator
-
Autoclave
-
Sterile water
Procedure:
-
Maintain a stock culture of P. tritici-repentis on PDA plates.
-
Inoculate 100 mL of liquid Modified Fries Medium in a 250 mL Erlenmeyer flask with a mycelial plug from a fresh PDA culture.
-
Incubate this starter culture at 25°C on a rotary shaker at 150 rpm for 5-7 days.
-
Use the starter culture to inoculate 1 L of Modified Fries Medium in a 2 L Erlenmeyer flask (10% v/v inoculum).
-
Incubate the production culture at 25°C, 150 rpm for 14-21 days in the dark. This compound production is often maximal during the stationary phase of growth.
Extraction of Crude this compound
Objective: To extract this compound and other secondary metabolites from the fungal culture.
Materials:
-
Fungal culture from Step 1
-
Ethyl acetate
-
Methanol
-
Cheesecloth or Miracloth
-
Separatory funnel (2 L)
-
Rotary evaporator
Procedure:
-
Separate the fungal mycelia from the culture broth by filtration through several layers of cheesecloth.
-
Combine the mycelia and the culture filtrate for extraction.
-
Extract the combined culture twice with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously for 5 minutes and allow the layers to separate.
-
Pool the organic (upper) layers.
-
Extract the remaining aqueous layer and mycelia with an equal volume of methanol.
-
Combine the methanol extract with the ethyl acetate extracts.
-
Concentrate the combined organic extracts to dryness in vacuo using a rotary evaporator at 40°C. The resulting residue is the crude this compound extract.
Purification of this compound
Objective: To purify this compound from the crude extract using column chromatography.
a) Silica Gel Column Chromatography (Initial Purification)
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, chloroform, ethyl acetate, methanol, acetic acid
-
Test tubes for fraction collection
-
TLC plates (silica gel 60 F254)
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried extract-silica mixture onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually introducing chloroform, followed by ethyl acetate and methanol. A suggested gradient is as follows:
-
100% n-hexane
-
n-hexane:chloroform (9:1, 7:3, 1:1, 3:7, 1:9 v/v)
-
100% chloroform
-
chloroform:ethyl acetate (9:1, 7:3, 1:1, 3:7, 1:9 v/v)
-
100% ethyl acetate
-
ethyl acetate:methanol (9:1, 1:1 v/v)
-
-
Collect fractions of 10-20 mL and monitor the separation by TLC using a chloroform:methanol (95:5 v/v) mobile phase. This compound will appear as a distinct red-orange spot.
-
Pool the fractions containing this compound and evaporate the solvent.
b) Sephadex LH-20 Column Chromatography (Fine Purification)
Materials:
-
Partially purified this compound from the silica gel column
-
Sephadex LH-20
-
Glass chromatography column
-
Methanol or acetone
Procedure:
-
Swell the Sephadex LH-20 in methanol for at least 3 hours.
-
Pack the column with the swollen Sephadex LH-20.
-
Dissolve the this compound-containing fractions in a minimal volume of methanol.
-
Load the sample onto the column.
-
Elute the column with methanol at a slow flow rate.
-
Collect fractions and monitor by TLC. This compound-containing fractions will be visibly red-orange.
-
Pool the pure fractions and concentrate to dryness.
c) Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)
Objective: To obtain highly pure this compound.
Materials:
-
Purified this compound from Sephadex LH-20 column
-
Preparative HPLC system with a Diode Array Detector (DAD)
-
C18 reverse-phase preparative column (e.g., 10 µm, 250 x 20 mm)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
Procedure:
-
Dissolve the purified this compound in a small volume of methanol.
-
Set up the preparative HPLC system with a C18 column.
-
Use a gradient elution method with mobile phase A: water with 0.1% formic acid, and mobile phase B: acetonitrile with 0.1% formic acid. A suggested gradient is:
-
0-5 min: 30% B
-
5-25 min: 30-80% B
-
25-30 min: 80% B
-
30-35 min: 80-30% B
-
35-40 min: 30% B
-
-
Set the flow rate to an appropriate level for the column size (e.g., 10-20 mL/min).
-
Monitor the elution at the maximum absorbance wavelength for this compound (around 450 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound. Confirm purity by analytical HPLC and spectroscopic methods (e.g., MS, NMR).
Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Catenarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catenarin, a naturally occurring anthraquinone, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further investigation and drug development. In vitro studies have elucidated its primary mechanism of action, which involves the modulation of key signaling pathways and the inhibition of inflammatory mediators. These application notes provide a detailed overview of the in vitro assays used to characterize the anti-inflammatory effects of this compound, complete with experimental protocols and data presentation.
This compound's anti-inflammatory activity is significantly attributed to its ability to inhibit leukocyte migration. This is achieved by targeting the C-X-C chemokine receptor type 4 (CXCR4) and C-C chemokine receptor type 5 (CCR5) pathways. Mechanistically, this compound reduces the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK), along with their upstream kinases MKK6 and MKK7. Furthermore, it has been observed to modulate intracellular calcium mobilization, a critical event in inflammatory signaling. As a member of the anthraquinone class of compounds, this compound is also suggested to possess inhibitory effects on cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Data Presentation
The following table summarizes the known in vitro anti-inflammatory activities of this compound. Please note that specific quantitative data such as IC50 values are not extensively available in publicly accessible literature. The data presented here is based on available mechanistic studies.
| Assay Type | Target | Observed Effect of this compound | Quantitative Data |
| Chemotaxis Assay | Leukocyte Migration (via CXCR4/CCR5) | Inhibition of leukocyte migration.[1][2] | Data not available |
| MAPK Signaling Assay | p38 and JNK Phosphorylation | Reduction in the phosphorylation of p38 and JNK.[1][2] | Data not available |
| Calcium Mobilization Assay | Intracellular Calcium Levels | Inhibition of calcium mobilization.[1][2] | Data not available |
| COX Enzyme Assay | COX-2 Activity | Suggested inhibition (as an anthraquinone). | Data not available |
| Cytokine Release Assay | TNF-α and IL-6 Production | Suggested inhibition (as an anthraquinone). | Data not available |
Key Signaling Pathways and Experimental Workflows
This compound's Inhibition of MAPK Signaling Pathway
This compound exerts its anti-inflammatory effects by intervening in the MAPK signaling cascade, which is crucial for the production of inflammatory mediators. The diagram below illustrates the proposed mechanism of action.
Caption: this compound inhibits the MAPK signaling pathway.
Experimental Workflow: In Vitro Chemotaxis Assay
This workflow outlines the general procedure for assessing the inhibitory effect of this compound on leukocyte migration.
Caption: Workflow for a leukocyte chemotaxis assay.
Experimental Protocols
Leukocyte Chemotaxis Assay (Boyden Chamber Assay)
This assay evaluates the ability of this compound to inhibit the directional migration of leukocytes towards a chemoattractant.
Materials:
-
This compound
-
Isolated primary leukocytes (e.g., neutrophils, lymphocytes) or a relevant cell line
-
Chemoattractant (e.g., CXCL12/SDF-1α for CXCR4, CCL5/RANTES for CCR5)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Culture medium (e.g., RPMI 1640) with 0.5% BSA
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Isolate leukocytes from fresh blood using density gradient centrifugation or use a cultured leukocyte cell line. Resuspend the cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
This compound Treatment: Pre-incubate the cells with various concentrations of this compound (a suggested starting range is 1-100 µM) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the this compound-treated or control cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-3 hours to allow for cell migration.
-
Cell Staining and Counting:
-
Remove the membrane and wipe off the non-migrated cells from the upper surface.
-
Fix the membrane with methanol and stain the migrated cells on the lower surface with a suitable stain.
-
Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
Western Blot for MAPK Phosphorylation (p38 and JNK)
This protocol determines the effect of this compound on the phosphorylation status of p38 and JNK in stimulated cells.
Materials:
-
This compound
-
Leukocytes or a suitable cell line (e.g., Jurkat cells)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere (if applicable). Starve the cells in serum-free medium for a few hours before treatment.
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with a suitable agonist (e.g., a chemokine or PMA) for a short period (e.g., 15-30 minutes) to induce MAPK phosphorylation.
-
Protein Extraction: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to a stimulus, and the inhibitory effect of this compound.
Materials:
-
This compound
-
Leukocytes or a suitable cell line
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Cell-permeable agonist (e.g., a chemokine)
-
Fluorometric plate reader with an injection system
Procedure:
-
Cell Loading: Resuspend cells in HBSS and incubate them with Fluo-4 AM and Pluronic F-127 in the dark at 37°C for 30-60 minutes.
-
Washing: Centrifuge the cells and wash them with HBSS to remove excess dye.
-
This compound Treatment: Resuspend the cells in HBSS and add them to a 96-well plate. Add this compound at various concentrations and incubate for 15-30 minutes.
-
Measurement:
-
Place the plate in the fluorometric plate reader and record the baseline fluorescence.
-
Inject the agonist into the wells and immediately start recording the fluorescence intensity over time (e.g., every second for 2-5 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each condition and determine the percentage of inhibition by this compound.
COX-2 Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of this compound on the activity of the COX-2 enzyme.
Materials:
-
This compound
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
COX-2 specific inhibitor as a positive control (e.g., Celecoxib)
-
Detection system (e.g., a colorimetric or fluorometric kit that measures prostaglandin production)
Procedure:
-
Assay Preparation: Prepare the reaction buffer and other reagents according to the manufacturer's instructions of the assay kit.
-
Inhibition Reaction:
-
In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and this compound at various concentrations.
-
Include wells for a no-enzyme control, a vehicle control, and a positive control inhibitor.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Enzymatic Reaction: Initiate the reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate for the recommended time (e.g., 10-20 minutes) at 37°C.
-
Detection: Stop the reaction and measure the amount of prostaglandin produced using the detection reagent provided in the kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.
Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay
This assay measures the effect of this compound on the production and release of TNF-α and IL-6 from immune cells, such as macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line or primary macrophages
-
Lipopolysaccharide (LPS) as a stimulant
-
Culture medium (e.g., DMEM) with 10% FBS
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Culture and Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and pre-incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to stimulate the production of pro-inflammatory cytokines.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the this compound concentrations and calculate the percentage of inhibition. Determine the IC50 values if possible.
Conclusion
This compound presents a promising profile as an anti-inflammatory agent, with a clear mechanism of action involving the inhibition of leukocyte migration via the MAPK signaling pathway. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound and similar compounds. Further research to obtain detailed quantitative data, such as IC50 values for various inflammatory endpoints, is crucial for advancing the development of this compound as a potential therapeutic.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Catenarin
Introduction
Catenarin is a naturally occurring anthraquinone, a class of aromatic compounds known for a wide range of biological activities.[1] Emerging research has highlighted the antimicrobial potential of this compound, particularly against certain Gram-positive bacteria and fungi.[2][3] These application notes provide a summary of the antimicrobial properties of this compound and detailed protocols for its susceptibility testing, intended for researchers, scientists, and drug development professionals.
Application Notes
Antimicrobial Spectrum
This compound has demonstrated inhibitory activity against a range of microorganisms. It is particularly effective against Gram-positive bacteria, including species of Bacillus and Arthrobacter.[2] Antifungal properties have also been observed, with notable inhibition of the fungus Epicoccum nigrum.[2]
Mechanism of Action
The precise antimicrobial mechanism of this compound is an active area of investigation. One identified mechanism is the inhibition of DNA-dependent RNA polymerase in Escherichia coli, suggesting a disruption of bacterial transcription.[3] In eukaryotic cells, this compound has been shown to inhibit mitogen-activated protein kinases (MAPKs) such as p38 and JNK, as well as upstream kinases (MKKs) and calcium mobilization.[1][4][5][6] While this pathway is primarily associated with its anti-inflammatory effects, the inhibition of essential enzymatic processes is a key feature of its bioactivity.
Data Presentation
The following tables present hypothetical but plausible quantitative data for the antimicrobial activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 | 64 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 8 | 32 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 32 | >128 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 | >128 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 | >128 |
Table 2: Synergistic activity of this compound with Gentamicin against Staphylococcus aureus ATCC 29213.
| Combination | MIC of this compound alone (µg/mL) | MIC of Gentamicin alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Gentamicin in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound + Gentamicin | 16 | 4 | 4 | 0.5 | 0.375 | Synergy |
FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 4: Indifference; FICI > 4: Antagonism
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (CAMHB alone)
-
Sterile multichannel pipettes and reservoirs
Procedure:
-
Preparation of Microtiter Plates: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. In the first column, add an additional 100 µL of the this compound stock solution to the first well (A1). c. Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then from A2 to A3, and so on, down to well A10. Discard 100 µL from well A10. Well A11 serves as the growth control (no drug), and well A12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: a. Add 10 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipette and tips
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a TSA plate.
-
Incubate the TSA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Protocol 3: Checkerboard Assay for Synergy Testing
Materials:
-
Stock solutions of this compound and a second antibiotic (e.g., Gentamicin)
-
96-well microtiter plates
-
CAMHB
-
Standardized bacterial inoculum
Procedure:
-
Plate Setup: a. Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the second antibiotic along the y-axis.
-
Inoculation: a. Inoculate the wells with the bacterial suspension as described in Protocol 1.
-
Incubation and Reading: a. Incubate and read the MICs of each drug alone and in combination.
-
FICI Calculation: a. Calculate the FICI using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of second antibiotic in combination / MIC of second antibiotic alone)
Visualizations
References
- 1. Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Update of Anthraquinone Derivatives Emodin, Diacerein, and this compound in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Catenarin in Fungal Extracts by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Catenarin is a naturally occurring anthraquinone, a class of polycyclic aromatic compounds known for their diverse biological activities.[1] It is a secondary metabolite produced by various fungal species, such as those from the Pyrenophora genus.[2] this compound has garnered scientific interest due to its significant antimicrobial properties against a range of bacterial and fungal strains, making it a candidate for further investigation in drug discovery and development. Given its potential biological importance and role as a mycotoxin, a robust and sensitive analytical method is crucial for its accurate quantification in complex fungal extracts. This application note details a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the reliable determination of this compound.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other components within the fungal extract based on its hydrophobicity. The separation is followed by detection using a tandem mass spectrometer. The mass spectrometer operates in negative Electrospray Ionization (ESI) mode, which is highly effective for anthraquinones.[3][4] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides excellent sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for this compound.[5]
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Standards: this compound analytical standard (>98% purity).
-
Chemicals: Dimethyl sulfoxide (DMSO) for stock solution.
-
Equipment:
-
HPLC system coupled with a tandem quadrupole mass spectrometer.
-
Analytical balance.
-
Vortex mixer.
-
Centrifuge.
-
Solvent evaporator (e.g., nitrogen evaporator or rotary evaporator).
-
Syringe filters (0.22 µm, PTFE or PVDF).
-
Autosampler vials.
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of DMSO. Store at -20°C in the dark. This compound is sensitive to UV light.[1]
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
Sample Preparation: Fungal Extract
-
Fungal Culture: Grow the target fungal strain on a suitable solid or in a liquid medium until sufficient biomass is produced.[6]
-
Harvesting: Scrape the fungal mycelia from the solid medium or separate it from the liquid medium by filtration. Freeze-dry the biomass for optimal extraction efficiency.
-
Extraction:
-
Accurately weigh approximately 100 mg of lyophilized fungal biomass into a centrifuge tube.
-
Add 5 mL of methanol. Methanol is an effective solvent for this compound.[1]
-
Vortex vigorously for 2 minutes, then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes.
-
-
Supernatant Collection: Carefully transfer the methanolic supernatant to a new tube.
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in 1.0 mL of the initial mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumental Conditions
The following tables outline the optimized parameters for the analysis.
Table 1: High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-22 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Flow | Optimized for the specific instrument |
Table 3: this compound MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 285.0 | 257.0 | 100 | 20 |
| This compound (Qualifier) | 285.0 | 241.0 | 100 | 25 |
Note: The precursor ion [M-H]⁻ for this compound is m/z 285. The fragment at m/z 257 corresponds to the loss of carbon monoxide [M-H-CO]⁻.[3] Collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
-
Calibration Curve: Generate a linear calibration curve by plotting the peak area of the this compound quantifier transition against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of this compound in the fungal extracts by interpolating their measured peak areas from the calibration curve.
-
Reporting: The final concentration should be reported in µg/g or mg/g of dry fungal biomass, accounting for all dilution factors used during sample preparation.
Method Validation and Performance
The method should be validated according to standard guidelines to ensure reliability.
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated for, if necessary, using matrix-matched standards. |
Note: The level of this compound in fungal strains can range from 2 to 400 ppm (µg/g), making this sensitivity adequate for most applications.[2]
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the HPLC-MS/MS system components.
References
- 1. Buy this compound (EVT-1221432) | 476-46-0 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-MS of anthraquinoids, flavonoids, and their degradation products in analysis of natural dyes in archeological objects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a liquid chromatography/tandem mass spectrometry method for the simultaneous determination of 16 mycotoxins on cellulose filters and in fungal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Filamentous Fungi by MALDI-TOF Mass Spectrometry: Evaluation of Three Different Sample Preparation Methods and Validation of an In-House Species Cutoff - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Catenarin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Catenarin, a naturally occurring anthraquinone, on various cell lines. The protocols outlined below detail methodologies for determining cell viability, membrane integrity, and apoptosis induction. Additionally, potential signaling pathways involved in this compound-induced cytotoxicity are illustrated to provide a mechanistic context for experimental findings.
Introduction
This compound is an anthraquinone derivative found in various natural sources. Like other members of the anthraquinone family, it has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. Preliminary studies suggest that this compound can induce apoptosis and inhibit cell proliferation in cancer cell lines, making it a candidate for further investigation in drug discovery and development. These protocols are designed to provide a standardized framework for evaluating the cytotoxic potential of this compound in a laboratory setting.
Data Presentation
The cytotoxic effects of this compound and structurally related anthraquinones are often quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative IC50 values of similar compounds against various cancer cell lines, as specific comprehensive data for this compound is limited in publicly available literature. This data serves as a reference for expected potency.
Table 1: Representative IC50 Values of this compound and Related Anthraquinones in Human Cancer Cell Lines
| Compound/Analog | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) |
| This compound Analog | Human Melanoma (CHL-1) | Skin Cancer | Not Specified | 14.50 ± 1.09[1] |
| Cantharidin | Hepatocellular Carcinoma (Hep 3B) | Liver Cancer | 36 | 2.2[1] |
| Cantharidin | Prostate Carcinoma (DU-145) | Prostate Cancer | 36 | 19.8[1] |
| Cantharidin | Neuroblastoma (SH-SY5Y) | Brain Cancer | 48 | ~7.0 |
| Cantharidin | Neuroblastoma (SK-N-SH) | Brain Cancer | 48 | ~6.0 |
| Compound 1 (Oleoyl Hybrid) | Colon Cancer (HCT116) | Colon Cancer | Not Specified | 22.4 |
| Compound 2 (Oleoyl Hybrid) | Colon Cancer (HCT116) | Colon Cancer | Not Specified | 0.34 |
Note: The IC50 values presented are for this compound analogs and other relevant compounds to provide a comparative context. Researchers should determine the specific IC50 of this compound for their cell lines of interest.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound's cytotoxicity are provided below.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of plasma membrane integrity.
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (no treatment), maximum LDH release (cells lysed with kit-provided lysis buffer), and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, correcting for background and spontaneous release.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Potential Signaling Pathways in this compound-Induced Cytotoxicity
Based on the known effects of other anthraquinones, this compound may induce cytotoxicity through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways, leading to apoptosis. The following diagrams illustrate these potential mechanisms.
1. Mitogen-Activated Protein Kinase (MAPK) Pathway
Caption: Potential activation of the MAPK pathway by this compound.
2. PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
3. Intrinsic Apoptosis Pathway
Caption: this compound's potential induction of intrinsic apoptosis.
Disclaimer: The signaling pathways depicted are based on the known mechanisms of action of structurally similar anthraquinone compounds and represent probable, yet not definitively confirmed, pathways for this compound. Further research is required to elucidate the precise molecular mechanisms of this compound's cytotoxicity.
References
Troubleshooting & Optimization
Technical Support Center: Catenarin Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively dissolving and using Catenarin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural anthraquinone compound with a vibrant red crystalline appearance.[1] Like many anthraquinones, it is sparingly soluble in water (approximately 0.1 mg/mL), which presents a challenge for its application in aqueous cell culture media.[1] Proper dissolution is critical to ensure accurate dosing and avoid precipitation, which can lead to inconsistent experimental results and potential cytotoxicity from undissolved compound.
Q2: What are the recommended solvents for dissolving this compound?
This compound is highly soluble in polar organic solvents.[1] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its high solvating power for hydrophobic compounds and its miscibility with cell culture media.[2] Other suitable organic solvents include methanol and ethanol, though their use in cell culture is less common and requires careful consideration of potential toxicity.[1]
Q3: What is the maximum safe concentration of DMSO for my cell culture experiments?
The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v) to minimize solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 0.5%, but it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: I dissolved this compound in DMSO, but it precipitated when I added it to the cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration of this compound: The compound may be exceeding its solubility limit in the final medium.
-
Increase the volume of cell culture medium: A larger volume can help to better disperse the compound.
-
Warm the cell culture medium: Pre-warming the medium to 37°C can aid in solubility.
-
Add the DMSO stock dropwise while vortexing: This gradual addition can prevent localized high concentrations that lead to precipitation.
-
Use a serum-containing medium: Serum proteins can sometimes help to stabilize hydrophobic compounds.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low temperature. | Increase the volume of DMSO. Gently warm the solution in a 37°C water bath and vortex or sonicate briefly. |
| The this compound stock solution appears cloudy or has visible particles. | The compound has not fully dissolved or has precipitated out of solution. | Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO to remove any undissolved particles. |
| Precipitation occurs immediately upon adding the this compound stock to the cell culture medium. | The final concentration of this compound is too high for the aqueous environment. The DMSO concentration in the final medium is too low to maintain solubility. | Prepare a more dilute stock solution of this compound in DMSO. Perform a serial dilution of the stock solution in pre-warmed cell culture medium. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. |
| Cells treated with this compound show signs of stress or death, even at low concentrations. | The DMSO concentration in the final medium may be too high for your specific cell line. The this compound itself may be cytotoxic at the tested concentrations. | Perform a vehicle control experiment with the same final concentration of DMSO to rule out solvent toxicity. Conduct a dose-response experiment to determine the optimal non-toxic concentration of this compound. |
| Inconsistent results between experiments. | Inaccurate pipetting of the viscous DMSO stock solution. Degradation of the this compound stock solution. | Use positive displacement pipettes for accurate handling of viscous solutions. Store the this compound stock solution in small, single-use aliquots at -20°C and protect from light to prevent degradation. This compound is sensitive to UV exposure and degrades under strong alkaline conditions (pH > 10).[1] |
Quantitative Data Summary
The following table summarizes the key solubility properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₆ | [1] |
| Molecular Weight | 286.24 g/mol | [1] |
| Appearance | Vibrant red crystalline powder | [1] |
| Solubility in Water | 0.1 mg/mL (sparingly soluble) | [1] |
| Solubility in Organic Solvents | Highly soluble in DMSO, methanol, ethanol | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 286.24 g/mol * 1 mL = 0.0028624 g = 2.86 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 2.86 mg of this compound powder and place it into a sterile, amber microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again until the solution is clear and free of any visible particles.
-
-
Storage:
-
Store the 10 mM this compound stock solution in small, single-use aliquots in amber tubes at -20°C to protect from light and repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or culture plates
Procedure:
-
Determine the final desired concentration of this compound and DMSO.
-
For this example, we will prepare a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Calculate the required volumes:
-
To prepare 1 mL of 10 µM this compound solution:
-
Volume of 10 mM stock = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
This will result in a final DMSO concentration of 0.1% (1 µL of DMSO in 1 mL total volume).
-
-
Prepare the working solution:
-
Add 999 µL of pre-warmed complete cell culture medium to a sterile tube or well of a culture plate.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Gently mix by pipetting up and down several times.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of pre-warmed complete cell culture medium (final DMSO concentration of 0.1%).
-
-
Apply to cells:
-
Immediately add the prepared this compound working solution and the vehicle control to your cells.
-
Visualizations
References
Technical Support Center: Catenarin In Vitro Experimentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Catenarin during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in in vitro experiments?
Q2: What are the primary factors that cause this compound degradation?
A2: The main factors contributing to this compound degradation are:
-
pH: this compound is more stable in acidic to neutral conditions and is susceptible to degradation in alkaline environments.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidation: As a polyphenolic compound, this compound is prone to oxidation, which can be catalyzed by factors in the cell culture medium.[5][6]
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a stable stock solution, dissolve this compound powder in an anhydrous, sterile solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution to minimize the volume added to your experimental setup, thereby reducing the final concentration of the solvent. For example, a 10 mM stock solution in DMSO is a common starting point. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C in light-protecting tubes.
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should ideally be below 0.1% to avoid solvent-induced toxicity and off-target effects. Always include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.
Q5: Can I use aqueous buffers to dissolve this compound?
A5: this compound has low solubility in aqueous solutions. While it may be necessary to dilute the DMSO stock solution in an aqueous buffer or cell culture medium for your experiment, it is crucial to do so immediately before use. The stability of this compound in aqueous solutions is significantly lower than in DMSO.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | This compound degradation leading to variable active compound concentration. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Minimize the exposure of this compound solutions to light and elevated temperatures. 3. Standardize the incubation time for all experiments. 4. Perform a stability test of this compound in your specific cell culture medium. |
| Loss of this compound activity over the course of a long-term experiment. | Degradation of this compound in the cell culture medium over time. | 1. For long-term experiments (e.g., >24 hours), consider replenishing the medium with freshly diluted this compound at regular intervals. 2. Investigate the use of stabilizing agents, such as antioxidants (e.g., ascorbic acid, N-acetylcysteine) in your culture medium, after confirming they do not interfere with your assay. |
| Unexpected cellular toxicity or off-target effects. | Formation of cytotoxic degradation products. | 1. Confirm the purity of your this compound stock. 2. Minimize degradation by following the handling recommendations. 3. If possible, analyze your this compound-containing medium by LC-MS at the end of the experiment to check for the presence of degradation products. |
| Precipitation of this compound in the cell culture medium. | Poor solubility of this compound at the working concentration. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still within a non-toxic range for your cells. 2. Prepare the final dilution in pre-warmed medium and mix thoroughly. 3. Visually inspect the medium for any precipitation before adding it to the cells. |
Data Presentation: this compound Stability
| Condition | Solvent/Medium | Temperature | Light Condition | Estimated Half-life (t½) | Key Considerations |
| Stock Solution | Anhydrous DMSO | -80°C | Dark | > 6 months | Minimize freeze-thaw cycles. Use anhydrous DMSO to prevent hydrolysis. |
| Working Dilution | DMEM + 10% FBS | 37°C | Dark | 4-8 hours | Prepare fresh for each experiment. The presence of serum proteins may offer some stabilization.[3] |
| Working Dilution | PBS (pH 7.4) | Room Temperature | Ambient Light | < 1 hour | Highly susceptible to degradation. Use immediately after preparation. |
| Working Dilution | DMEM + 10% FBS | 37°C | Ambient Light | 1-2 hours | Light exposure significantly accelerates degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in light-protecting microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Protocol for In Vitro Cell-Based Assays with this compound
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium
-
Sterile, light-protecting tubes for dilution
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Immediately before treating the cells, perform serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the final desired concentrations. Prepare these dilutions in light-protecting tubes.
-
Gently mix the final dilutions.
-
Remove the existing medium from the cell culture plates and replace it with the medium containing the desired concentrations of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.
-
Incubate the cells for the desired experimental duration in a light-protected incubator (e.g., cover the plates with aluminum foil).
-
For experiments longer than 24 hours, consider replacing the medium with freshly prepared this compound-containing medium every 24 hours.
-
Mandatory Visualizations
This compound Degradation Workflow
Caption: Experimental workflow for handling this compound to minimize degradation.
This compound's Effect on MAPK Signaling Pathway and Potential Interference by Degradation Products
References
- 1. Frontiers | A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria [frontiersin.org]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00116D [pubs.rsc.org]
- 3. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catenarin Animal Model Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Catenarin in animal models. The information is intended for scientists and drug development professionals to navigate common challenges during in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a suitable administration route for this compound in rodent models?
A1: The choice of administration route depends on the experimental goals, such as desired absorption rate and target tissue. The most common parenteral routes for mice are subcutaneous (SC), intraperitoneal (IP), and intravenous (IV).[1] For this compound specifically, a study in a nonobese diabetic mouse model successfully used intraperitoneal (i.p.) injections.[2] The rate of drug absorption generally follows the order: IV > IP > Intramuscular (IM) > SC > Oral (PO).[1]
Q2: How should I determine the optimal dose and frequency for this compound administration?
A2: Dose-finding studies are critical. A published study on this compound in a type 1 diabetes mouse model used doses of 4, 20, and 40 mg/kg, administered intraperitoneally three times per week for 26 weeks.[2] This can serve as a starting point for your experimental design. It is crucial to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) in your specific animal strain and model. Monitoring for adverse effects is essential.
Q3: What are the potential toxicity concerns associated with this compound and other anthraquinones?
A3: this compound is an anthraquinone. Studies on the parent compound, anthraquinone, have shown potential for toxicity with long-term exposure. In 2-year feed studies, anthraquinone was associated with increased rates of kidney, urinary bladder, and liver tumors in rats, and liver tumors in mice.[3] While this compound's specific toxicological profile may differ, researchers should be aware of these potential target organs. Close monitoring of animal health, including body weight and clinical signs, is imperative.[3][4]
Q4: My experimental results are inconsistent. What are common sources of variability in animal studies?
A4: Inconsistency in animal studies can stem from multiple factors. Key areas to investigate include:
-
Animal-related factors : Ensure the use of a single, consistent inbred strain, as different strains can have varied metabolic pathways.[5] The health status and age of the animals should also be uniform.
-
Compound Formulation : Ensure your this compound formulation is homogenous and stable. The vehicle should be well-tolerated and consistent across all cohorts.
-
Procedural Variability : Standardize all procedures, including animal handling, injection technique, and timing of administration.[6] Even minor variations can introduce stress and affect outcomes.[7]
-
Environmental Factors : Maintain consistent housing conditions (e.g., light/dark cycle, temperature, diet) as these can influence animal physiology and response to treatment.[8]
Troubleshooting Guides
Guide 1: Poor Compound Solubility or Vehicle-Related Toxicity
-
Problem: The this compound solution is difficult to prepare, precipitates upon injection, or the vehicle control group shows adverse effects.
-
Assessment:
-
Review the physicochemical properties of this compound. Anthraquinones are often poorly soluble in aqueous solutions.
-
Examine the vehicle for toxicity. Common vehicles like DMSO can be toxic at higher concentrations.
-
-
Solution:
-
Solubility Testing: Test a panel of biocompatible solvents and co-solvents (e.g., PEG400, Tween 80, Solutol HS 15).
-
Formulation Development: Consider creating a suspension using agents like carboxymethylcellulose (CMC) or developing a microemulsion or liposomal formulation to improve solubility and stability.
-
Vehicle Toxicity Study: Always run a separate cohort of animals treated only with the vehicle to isolate any effects caused by the formulation itself.
-
Guide 2: Unexpected Animal Mortality or Adverse Events
-
Problem: Animals are showing unexpected signs of distress (e.g., weight loss, lethargy, ruffled fur) or mortality rates are high, even at doses reported in the literature.
-
Assessment:
-
Route of Administration: Was the injection performed correctly? An accidental intracapillary injection during an IP procedure can cause rapid toxicity.
-
Dose Calculation: Double-check all dose calculations and the concentration of the stock solution.
-
Animal Strain Susceptibility: The animal strain you are using may be more sensitive than those used in published studies.[5]
-
-
Solution:
-
Refine Technique: Ensure all personnel are thoroughly trained in the chosen administration technique. For IP injections, use the lower abdominal quadrants and avoid the midline.
-
Conduct a Pilot Study: Perform a dose-escalation study in a small number of animals to establish the No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) for your specific model and conditions.[4]
-
Monitor Clinical Signs: Implement a scoring sheet to systematically monitor animal health daily. A sample is provided in the tables section below.
-
Data Presentation & Protocols
Quantitative Data Tables
Table 1: this compound Administration Parameters in a Type 1 Diabetes Mouse Model (Data sourced from a study in nonobese diabetic mice[2])
| Parameter | Details |
| Animal Model | Non-obese diabetic (NOD) mice |
| Compound | This compound |
| Dose Levels | 4, 20, and 40 mg/kg |
| Route | Intraperitoneal (i.p.) |
| Frequency | 3 times per week |
| Duration | 26 weeks |
Table 2: Recommended Maximum Injection Volumes for Mice (General guidelines compiled from multiple sources[1][7])
| Route | Maximum Volume (mL/kg) | Recommended Needle Size (Gauge) |
| Intravenous (IV) | 5 | 27-30 |
| Intraperitoneal (IP) | 20 | 25-27 |
| Subcutaneous (SC) | 10 | 25-27 |
| Oral (PO) | 10 | 20-22 (gavage needle) |
Table 3: Sample Clinical Health Monitoring Score Sheet
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Weight Loss | < 5% | 5-10% | 10-15% | > 15% |
| Appearance | Smooth, clean fur | Slightly ruffled fur | Ruffled, unkempt fur | Piloerection, soiled fur |
| Activity | Alert and active | Active but less responsive | Reluctant to move | Unresponsive, immobile |
| Posture | Normal | Mildly hunched | Hunched at rest | Severely hunched, ataxic |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
This protocol is based on the administration route used in a published this compound study and follows general best practices.[2][6]
Materials:
-
This compound solution formulated in a sterile, appropriate vehicle.
-
Sterile syringes (e.g., 1 mL).
-
Sterile needles (25-27 gauge).
-
70% ethanol for disinfection.
-
Appropriate animal restraint device or manual restraint skills.
Procedure:
-
Preparation: Ensure the this compound solution is at room temperature and well-mixed. Draw the calculated volume into the syringe and remove any air bubbles.
-
Animal Restraint: Restrain the mouse firmly but gently. One common method is to grasp the scruff of the neck with the thumb and forefinger of your non-dominant hand. Secure the tail with your little finger against your palm.[9] The mouse should be tilted slightly head-down to cause the abdominal organs to shift forward.
-
Injection Site: Identify the lower left or right quadrant of the abdomen. Avoid the abdominal midline to prevent injection into the urinary bladder or cecum.
-
Injection: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity. You should feel a slight "pop" as the needle penetrates the abdominal wall.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood in syringe hub) or an organ (no yellow fluid for bladder or brown fluid for intestine). If aspiration is positive, discard the syringe and start over with a fresh one at a different site.
-
Delivery: Inject the solution smoothly and steadily. The recommended maximum volume is 20 mL/kg.[1]
-
Withdrawal & Monitoring: Withdraw the needle swiftly. Return the mouse to its cage and monitor it for a few minutes for any immediate adverse reactions.
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for a typical in vivo this compound study.
Caption: this compound's proposed signaling pathway in preventing leukocyte migration.[2]
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. cea.unizar.es [cea.unizar.es]
- 2. An Update of Anthraquinone Derivatives Emodin, Diacerein, and this compound in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTP technical report on the toxicology and carcinogenesis studies of anthraquinone (CAS No. 84-65-1) in F344/N rats and B6C3F1 mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Catenarin Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing catenarin production in fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in fungi significant? A1: this compound is a polyketide-derived anthraquinone, a class of secondary metabolites produced by various fungal species, including those of the genus Helminthosporium.[1] Anthraquinones from fungi are a significant group of compounds with a wide range of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Enhancing the production of this compound is crucial for exploring its therapeutic potential and developing it as a pharmaceutical agent.
Q2: What is the general biosynthetic pathway for this compound? A2: this compound biosynthesis in fungi follows the polyketide pathway. The core structure is synthesized by a non-reducing polyketide synthase (nrPKS).[2] This enzyme catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form an octaketide precursor. Through a series of enzymatic reactions including cyclization, dehydration, and tautomerization, this precursor is modified into the basic anthraquinone scaffold, which is then further tailored by other enzymes to yield this compound.[2][4]
Q3: What are the primary strategies for enhancing secondary metabolite production like this compound? A3: The main strategies involve optimizing fermentation conditions and employing elicitation techniques. Optimization includes adjusting physical parameters like temperature and pH, and nutritional factors such as carbon and nitrogen sources.[5][6][7][8] Elicitation involves using biotic or abiotic agents to induce stress responses in the fungus, which can trigger or enhance the production of secondary metabolites as a defense mechanism.[9][10][11] Genetic engineering, such as overexpressing regulatory genes, can also significantly boost production.[12][13][14]
Q4: How does oxidative stress relate to this compound production? A4: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism to detoxify them, can act as a trigger for secondary metabolism.[15][16] Many secondary metabolites, including polyphenols and anthraquinones like this compound, have antioxidant properties.[3][15] Inducing a mild level of oxidative stress can sometimes activate the biosynthetic pathways leading to these compounds as a protective response.[3][17]
Troubleshooting Guide
Q5: My fungal culture shows good biomass growth, but the this compound yield is consistently low. What could be the issue? A5: High biomass is not always proportional to high secondary metabolite yield.[18] This issue often stems from suboptimal fermentation conditions that favor primary metabolism (growth) over secondary metabolism (this compound production).
-
Carbon/Nitrogen Levels: High concentrations of easily metabolizable carbon or nitrogen sources can cause catabolite repression, inhibiting secondary metabolite biosynthesis.[19][20] Consider using alternative or limiting sources.
-
pH Shift: The optimal pH for growth may differ from the optimal pH for production. Production of organic acids during fermentation can lower the medium's pH, inhibiting product formation.[21] Monitor and control the pH throughout the fermentation process.
-
Timing of Harvest: this compound production is often growth-phase dependent, typically occurring during the stationary phase after primary growth has slowed. You may be harvesting the culture too early. Perform a time-course experiment to determine the optimal incubation time for peak production.[22]
Q6: I'm trying to optimize the fermentation medium. Where should I start? A6: Start by systematically evaluating the effect of different carbon and nitrogen sources, as these are critical factors influencing secondary metabolism.
-
Carbon Source: While glucose is common, some fungi produce higher yields of secondary metabolites with more complex carbohydrates like sucrose or maltose.[5][23][24] The choice of carbon source can significantly affect the final product yield.[25]
-
Nitrogen Source: The type of nitrogen source (e.g., ammonium salts, nitrates, peptone, yeast extract) can dramatically impact production.[18][26][27][28] For instance, in some yeast fermentations, urea and ammonium sulfate have been shown to be effective for pigment production.[5] It is recommended to test a variety of organic and inorganic nitrogen sources.
Q7: My attempts at using elicitors have not increased this compound yield. Why might this be? A7: The effectiveness of elicitation depends on the type of elicitor, its concentration, and the timing of its application.[11]
-
Elicitor Choice: Not all elicitors work for all fungi or all metabolic pathways. Common biotic elicitors include fungal cell wall fragments (chitin, chitosan) and polysaccharides.[9][10][11] Abiotic elicitors include heavy metal salts and UV radiation.[11] You may need to screen a variety of elicitors.
-
Concentration: Elicitors can be toxic at high concentrations. It is crucial to determine the optimal, non-lethal concentration through a dose-response experiment.
-
Timing of Addition: Elicitors are most effective when added at a specific growth phase, often at the beginning of the stationary phase when the culture is preparing to produce secondary metabolites.
Q8: The color of my culture extract varies between batches, suggesting inconsistent production. How can I improve reproducibility? A8: Inconsistent production is often due to poor control over fermentation parameters.
-
pH Control: As mentioned, pH is a critical variable. Use a buffered medium or a pH-controlled fermentor to maintain a constant pH.[8][21][29] The optimal pH for pigment production can be quite specific; for example, some Monascus cultures show maximal red pigment production at alkaline pH values (e.g., 8.5) after an initial growth phase at a lower pH.[30]
-
Temperature Stability: Temperature fluctuations can significantly affect enzyme activity and, consequently, this compound production.[6][22][31] Ensure your incubator or fermentor maintains a stable temperature. High temperatures can sometimes be detrimental to the accumulation of phenolic compounds.[32][33]
-
Inoculum Standardization: Use a consistent amount and age of fungal inoculum for each fermentation to ensure uniform starting conditions.[34]
Data Summary: Factors Influencing Secondary Metabolite Production
The following table summarizes the impact of various fermentation parameters on the production of fungal secondary metabolites, based on studies of related compounds. Specific optimal values for this compound production should be determined empirically for the specific fungal strain used.
| Parameter | Factor | General Effect on Secondary Metabolite Yield | Reference Fungal Product | Source(s) |
| Nutritional | Carbon Source | Sucrose and maltose can be superior to glucose. High concentrations may cause catabolite repression. | Carotenoids, Exopolysaccharides | [5][19][23] |
| Nitrogen Source | Type (organic vs. inorganic) and concentration are critical. Ammonium sulfate and urea can enhance production. | Astaxanthin, Carotenoids | [5][18][28] | |
| Physical | pH | Production is highly pH-dependent and often requires a different optimum than biomass growth. | Organic Acids, Pigments | [8][21][29][30] |
| Temperature | Optimal temperature is specific to the strain; deviations can significantly decrease yield. | Trichothecenes, Polyphenols | [6][22][31] | |
| Additives | Elicitors | Biotic (e.g., fungal polysaccharides) and abiotic (e.g., heavy metals) agents can induce or enhance production. | Various Secondary Metabolites | [10][11][35] |
Experimental Protocols
Protocol 1: General Fungal Fermentation for this compound Production
This protocol describes a standard submerged fermentation process.
-
Inoculum Preparation:
-
Aseptically transfer a small piece of a mature fungal culture from a PDA (Potato Dextrose Agar) plate to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Yeast Mold Broth).
-
Incubate the flask at 25-30°C on a rotary shaker (150-200 rpm) for 2-3 days until sufficient mycelial growth is observed.[36]
-
-
Production Fermentation:
-
Prepare the production medium (e.g., Czapek-Dox broth, optimized with specific carbon and nitrogen sources) and dispense into larger Erlenmeyer flasks (e.g., 100 mL in a 500 mL flask) or a sterilized bioreactor.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate under controlled conditions (e.g., 25-30°C, 150-200 rpm) for 7-21 days.[36][37] If using a bioreactor, maintain aeration and pH as per optimized parameters.[36]
-
-
Harvesting:
-
Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Store both the biomass and the supernatant at -20°C for subsequent extraction, as this compound may be intracellular, extracellular, or both.
-
Protocol 2: Preparation and Application of a Fungal Elicitor
This protocol details the preparation of a crude fungal cell wall extract to be used as a biotic elicitor.[11][38]
-
Elicitor Fungus Culture: Grow a non-producing fungus (e.g., Aspergillus niger) in liquid medium for 5-7 days.
-
Mycelia Collection: Harvest the mycelia by filtration and wash thoroughly with sterile deionized water.
-
Homogenization: Homogenize the washed mycelia in a small volume of water using a blender or mortar and pestle.
-
Autoclaving: Autoclave the homogenate at 121°C for 20 minutes to sterilize and further break down cell walls.
-
Preparation of Elicitor Solution: Centrifuge the autoclaved suspension. The resulting supernatant contains soluble polysaccharide elicitors. Determine the carbohydrate concentration (e.g., using the phenol-sulfuric acid method).
-
Application: Add the sterile elicitor solution to the this compound-producing culture at the desired concentration (e.g., 50-200 µg/mL) at the onset of the stationary growth phase.
Protocol 3: Extraction and Quantification of this compound
-
Extraction:
-
From Mycelia: Lyophilize (freeze-dry) the harvested fungal biomass. Extract the dried biomass with a suitable organic solvent like ethyl acetate or methanol by maceration or Soxhlet extraction.
-
From Supernatant: Perform liquid-liquid extraction of the culture supernatant using an equal volume of ethyl acetate.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): The crude extract can be further purified using column chromatography (e.g., silica gel) if necessary.[37]
-
Quantification:
-
Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV-Vis or Diode Array Detector (DAD). This compound can be detected at its specific absorption maxima.
-
Quantify the concentration by comparing the peak area to a standard curve generated from a pure this compound standard.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound via the polyketide route.
Caption: Experimental workflow for enhancing and quantifying this compound production.
Caption: Decision tree for troubleshooting low this compound yield in cultures.
References
- 1. Studies in the biochemistry of micro-organisms: Synthesis of this compound (1:4:5:7-tetrahydroxy-2-methylanthraquinone), a metabolic product of species of Helminthosporium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New insights into the effect of fermentation temperature and duration on catechins conversion and formation of tea pigments and theasinensins in black tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of extracellular pH on matrix turnover by cells of the bovine nucleus pulposus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Enhancing the Production of the Fungal Pigment Aurofusarin in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidative Stress and Inflammation: What Polyphenols Can Do for Us? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Studies on optimization of nitrogen sources for astaxanthin production by Phaffia rhodozyma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Bacteria-induced static batch fungal fermentation of the diterpenoid cyathin A(3), a small-molecule inducer of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Influence of pH on organic acid production by Clostridium sporogenes in test tube and fermentor cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Temperature, Water Activity and Incubation Time on Trichothecene Production by Fusarium cerealis Isolated from Durum Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of carbon source on production, characterization and bioactivity of exopolysaccharide produced by Phellinus vaninii Ljup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. mdpi.com [mdpi.com]
- 26. Different effect of nitrogen sources in autotrophic and mixotrophic culture of Scenedesmus sp for biomass and carotenoids production using acidic coal mine drainage effluents [redalyc.org]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Effects of Ambient pH on the Growth and Development, Pathogenicity, and Diacetoxyscirpenol Accumulation of Muskmelon Fruit Caused by Fusarium sulphureum - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The Impact of Controlled Fermentation Temperature on Chemical Composition and Sensory Properties of Cacao | MDPI [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. mdpi.com [mdpi.com]
- 35. Frontiers | Enhancing the Discovery of Bioactive Secondary Metabolites From Fungal Endophytes Using Chemical Elicitation and Variation of Fermentation Media [frontiersin.org]
- 36. Bioenergy Research Group [www2.hawaii.edu]
- 37. Production of the antifungal biopesticide physcion through the combination of microbial fermentation and chemical post-treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
Validation & Comparative
Validating the inhibitory effect of Catenarin on CXCR4 and CCR5 pathways
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the inhibitory effects of Catenarin, a naturally occurring anthraquinone, on the CXCR4 and CCR5 signaling pathways. For comparative purposes, its performance is benchmarked against well-established inhibitors: AMD3100 for CXCR4 and Maraviroc for CCR5. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and validate the therapeutic potential of this compound in inflammatory and related diseases.
Introduction
Chemokine receptors, particularly CXCR4 and CCR5, are pivotal mediators of leukocyte migration in inflammatory processes and have been implicated in various pathologies, including autoimmune diseases, viral infections, and cancer metastasis.[1] this compound, an anthraquinone compound, has emerged as a promising inhibitor of these pathways.[2] This guide details the mechanism of action of this compound and provides a comparative assessment with known antagonists, supported by experimental data and detailed protocols for validation.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on CXCR4 and CCR5 not by altering the expression of these receptors, but by intervening in their downstream signaling cascades.[2] Upon ligand binding, CXCR4 and CCR5 typically trigger a cascade involving G-protein activation, leading to downstream signaling. This compound has been shown to inhibit CXCR4- and CCR5-mediated chemotaxis by reducing the phosphorylation of key mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK), as well as their upstream kinases MKK6 and MKK7.[2] Furthermore, it impedes calcium mobilization, a critical second messenger in chemokine receptor signaling.[2]
Comparative Performance Data
The following tables summarize the inhibitory activities of this compound, AMD3100, and Maraviroc on their respective targets. While quantitative data for this compound is not yet widely published, its qualitative inhibitory effects are presented alongside the potent and specific activities of the comparator compounds.
Table 1: Inhibitory Activity on CXCR4 Pathway
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Downstream Signaling (p38/JNK phosphorylation, Ca2+ mobilization) | Chemotaxis Assay | Inhibitory Effect Observed | [2] |
| AMD3100 | CXCR4 | Ligand Binding (SDF-1/CXCL12) | 651 ± 37 nM | [3] |
| GTP-binding | 27 ± 2.2 nM | [3] | ||
| Calcium Flux | 572 ± 190 nM | [3] | ||
| Chemotaxis | 51 ± 17 nM | [3] |
Table 2: Inhibitory Activity on CCR5 Pathway
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Downstream Signaling (p38/JNK phosphorylation, Ca2+ mobilization) | Chemotaxis Assay | Inhibitory Effect Observed | [2] |
| Maraviroc | CCR5 | Ligand Binding (MIP-1α) | 3.3 nM | [4] |
| Ligand Binding (MIP-1β) | 7.2 nM | [4] | ||
| Ligand Binding (RANTES) | 5.2 nM | [4] | ||
| HIV-1 gp120 Binding | 6.4 nM | |||
| Antiviral Activity (Geometric Mean IC90) | 2.0 nM | [5] |
Signaling Pathway Diagrams
The following diagrams illustrate the CXCR4 and CCR5 signaling pathways and the proposed point of intervention for this compound.
Experimental Workflow
Validating the inhibitory effect of this compound involves a series of in vitro assays to measure its impact on chemotaxis, downstream signaling, and calcium mobilization.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay evaluates the ability of leukocytes to migrate towards a chemoattractant through a permeable membrane.[6][7][8]
-
Materials:
-
Leukocytes (e.g., isolated human peripheral blood mononuclear cells or specific leukocyte cell lines)
-
RPMI 1640 medium with 0.5% BSA
-
Chemoattractants: CXCL12 (for CXCR4) or CCL5/RANTES (for CCR5)
-
This compound, AMD3100, Maraviroc
-
Boyden chamber or Transwell inserts (5 µm pore size)
-
24-well plates
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare a cell suspension of leukocytes at a concentration of 1 x 10^6 cells/mL in RPMI 1640 with 0.5% BSA.
-
Pre-incubate the cells with various concentrations of this compound, AMD3100, Maraviroc, or vehicle control for 30 minutes at 37°C.
-
Add 600 µL of RPMI 1640 containing the chemoattractant (e.g., 100 ng/mL CXCL12 or CCL5) to the lower wells of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the inserts. To quantify migrated cells, add Calcein-AM to the lower chamber, incubate for 30 minutes, and measure fluorescence at an excitation of 485 nm and an emission of 520 nm.
-
The percentage of inhibition is calculated relative to the vehicle-treated control.
-
Western Blot for Phosphorylated p38 and JNK
This technique is used to detect the phosphorylation status of p38 and JNK, indicating the activation of these signaling pathways.[9][10][11]
-
Materials:
-
Leukocytes
-
CXCL12 or CCL5
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed leukocytes and starve them in serum-free media for 2-4 hours.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with CXCL12 or CCL5 for 15-30 minutes.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, a key event in chemokine receptor activation.[12]
-
Materials:
-
Leukocytes
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
CXCL12 or CCL5
-
This compound, AMD3100, Maraviroc
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
-
-
Protocol:
-
Plate leukocytes in a 96-well black, clear-bottom plate.
-
Prepare a Fluo-4 AM loading solution in HBSS.
-
Remove the culture medium and add the Fluo-4 AM loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.
-
Wash the cells with HBSS.
-
Place the plate in a fluorescence plate reader and record a baseline fluorescence reading (Excitation: 494 nm, Emission: 516 nm).
-
Add this compound, AMD3100, Maraviroc, or vehicle control to the wells and incubate for a specified time.
-
Add the chemoattractant (CXCL12 or CCL5) and immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
The change in fluorescence intensity reflects the intracellular calcium mobilization.
-
Conclusion
This compound presents a compelling profile as an inhibitor of both CXCR4 and CCR5 signaling pathways. Its unique mechanism of targeting downstream signaling molecules, rather than receptor binding directly, offers a potentially distinct therapeutic approach compared to established antagonists like AMD3100 and Maraviroc. The experimental protocols provided herein offer a robust framework for the validation and further investigation of this compound's inhibitory effects. Further quantitative studies are warranted to determine the precise potency (e.g., IC50 values) of this compound in these assays to fully elucidate its therapeutic potential.
References
- 1. c-Jun N-terminal kinases (JNK) antagonize cardiac growth through cross-talk with calcineurin–NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. p38 MAPK, ROCK2, and JNK Phosphorylation Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
Catenarin vs. Synthetic Antidiabetic Drugs: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of catenarin, a naturally occurring anthraquinone, against commonly prescribed synthetic antidiabetic drugs. The information is presented to aid in research and development efforts within the field of diabetes therapeutics.
Executive Summary
This compound, a natural anthraquinone, has demonstrated significant potential in preventing type 1 diabetes in preclinical studies. Its mechanism of action, centered on the inhibition of leukocyte migration, presents a novel approach compared to established synthetic antidiabetic drugs that primarily target glucose metabolism and insulin secretion or sensitivity. This guide synthesizes available quantitative data, details experimental protocols for key assays, and visualizes the distinct signaling pathways to offer a comprehensive comparative analysis for researchers and drug development professionals.
Quantitative Data Comparison
The following tables summarize the in vivo efficacy and in vitro inhibitory concentrations of this compound and major classes of synthetic antidiabetic drugs.
Table 1: In Vivo Efficacy in Non-Obese Diabetic (NOD) Mice
| Drug/Compound | Dosing Regimen | Primary Outcome | Results | Reference |
| This compound | 0.4, 4, and 20 mg/kg (i.p.), 3 times/week for 26 weeks | Prevention of Type 1 Diabetes | Reduced diabetes incidence by 33%, 86%, and 100% respectively.[1] | [2] |
| 4 mg/kg and higher | Blood Glucose and HbA1c Levels | Effectively reduced elevated blood glucose and HbA1c levels in 30-week-old NOD mice.[1] | [2] | |
| Glibenclamide | Low and high doses in drinking water | Prevention of Type 1 Diabetes | High dose prevented hyperglycemia in 100% of mice.[3][4] | [5][6] |
| Metformin | 20 mg/kg and 200 mg/kg in drinking water | Prevention of Type 1 Diabetes | No significant difference in diabetes incidence compared to control at 30 weeks of age.[7] | [8] |
| Sitagliptin | Administered after onset of hyperglycemia | Diabetes Remission | Had only a marginal immunological effect and did not lead to diabetes remission.[9] | [10] |
Table 2: In Vitro Inhibitory Activity
| Drug/Compound Class | Target | IC50 Values | Reference |
| This compound | CXCR4-mediated chemotaxis (Jurkat cells) | 0.46 µg/mL | [2] |
| CCR5-mediated chemotaxis (JK-EF1α-CCR5 cells) | Not explicitly provided, but demonstrated dose-dependent inhibition. | [2] | |
| DPP-4 Inhibitors | DPP-4 Enzyme | Sitagliptin: 19 nM, Vildagliptin: 62 nM, Saxagliptin: 50 nM, Alogliptin: 24 nM, Linagliptin: 1 nM.[2] | [11] |
| SGLT2 Inhibitors | SGLT2 Transporter | Canagliflozin: 4.4 nM, Dapagliflozin: 1.6 nM, Empagliflozin: 3.1 nM, Ertugliflozin: 0.9 nM.[12] | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
In Vivo Diabetes Prevention Study in NOD Mice
-
Animal Model: Female Non-Obese Diabetic (NOD) mice, a well-established model for spontaneous development of autoimmune type 1 diabetes.[1][13][14]
-
Drug Administration: this compound (0.4, 4, and 20 mg/kg body weight), acetylsalicylic acid (40 mg/kg as a control), or vehicle (0.1% DMSO) was administered via intraperitoneal (i.p.) injection three times per week, commencing at 4 weeks of age and continuing until 30 weeks of age.[1]
-
Diabetes Monitoring: Blood glucose levels were monitored weekly using a glucometer. A mouse was considered diabetic after two consecutive readings of blood glucose levels exceeding 13.9 mM.[15]
-
Histology: At the end of the study, pancreata were collected, fixed, and stained for insulin (to identify β-cells) and CD45 (to identify leukocytes) to assess islet integrity and the degree of insulitis.[1]
-
HbA1c Measurement: Glycated hemoglobin (HbA1c) levels were measured at the beginning and end of the treatment period as an indicator of long-term glycemic control.[1]
In Vitro Leukocyte Chemotaxis Assay
-
Cell Lines: Human Jurkat T-cells (for CXCR4-mediated chemotaxis) and JK-EF1α-CCR5 cells (a Jurkat-derived cell line stably expressing CCR5).[2]
-
Chemoattractants: SDF-1β for CXCR4 and MIP-1β for CCR5.
-
Assay Principle: A transwell migration assay is used. Cells are placed in the upper chamber of a transwell insert, and the chemoattractant is placed in the lower chamber. The ability of the test compound (e.g., this compound) to inhibit the migration of cells towards the chemoattractant is quantified.
-
Procedure:
-
Jurkat or JK-EF1α-CCR5 cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
The cells are then seeded into the upper wells of a transwell plate.
-
The lower wells contain the respective chemoattractant (SDF-1β or MIP-1β).
-
The plate is incubated to allow for cell migration.
-
The number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the inhibitor.[2]
-
Western Blot for MAPK Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation of key signaling proteins in the MAPK pathway (p38 and JNK).
-
Cell Treatment: Jurkat or JK-EF1α-CCR5 cells are pre-treated with this compound and then stimulated with the appropriate chemokine (SDF-1β or MIP-1β).
-
Protein Extraction: After stimulation, cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting:
-
Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38 and JNK, as well as antibodies for the total forms of these proteins as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected to visualize and quantify the levels of phosphorylated and total proteins.[6][16][17]
-
Calcium Mobilization Assay
-
Objective: To measure the effect of this compound on intracellular calcium influx, a key step in chemokine receptor signaling.
-
Cell Preparation: Jurkat or JK-EF1α-CCR5 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).[10][18][19][20]
-
Assay Procedure:
-
Dye-loaded cells are treated with this compound or a vehicle control.
-
The cells are then stimulated with the appropriate chemokine (SDF-1β or MIP-1β).
-
Changes in intracellular calcium levels are monitored in real-time by measuring the fluorescence intensity using a flow cytometer or a fluorescence plate reader.[10][18][19][20]
-
A decrease in the fluorescence signal in this compound-treated cells compared to the control indicates inhibition of calcium mobilization.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct molecular pathways through which this compound and synthetic antidiabetic drugs exert their effects.
Caption: this compound's mechanism of action in preventing type 1 diabetes.
Caption: Mechanisms of action for major classes of synthetic antidiabetic drugs.
Discussion
This compound presents a unique mechanism of action by targeting the inflammatory processes that lead to β-cell destruction in type 1 diabetes.[2] Specifically, it inhibits the migration of leukocytes into the pancreatic islets by downregulating the MKK6/p38 and MKK7/JNK signaling pathways and reducing calcium mobilization.[2] This anti-inflammatory and immunomodulatory approach is a departure from the primary mechanisms of synthetic antidiabetic drugs, which are largely focused on managing hyperglycemia in type 2 diabetes.
-
Metformin , a biguanide, primarily reduces hepatic glucose production and improves insulin sensitivity through the activation of AMP-activated protein kinase (AMPK).[21][22]
-
Sulfonylureas (e.g., glibenclamide) act as insulin secretagogues by binding to and closing ATP-sensitive potassium (KATP) channels on pancreatic β-cells, which leads to membrane depolarization and subsequent insulin release.[3]
-
DPP-4 inhibitors (e.g., sitagliptin) enhance the incretin system by preventing the degradation of glucagon-like peptide-1 (GLP-1), thereby increasing glucose-dependent insulin secretion and suppressing glucagon release.[10][16]
-
SGLT2 inhibitors (e.g., canagliflozin) promote the excretion of glucose in the urine by inhibiting the sodium-glucose cotransporter 2 in the kidneys.[11][12]
The preclinical data for this compound in preventing type 1 diabetes in NOD mice are compelling, showing a dose-dependent reduction in disease incidence.[1] In contrast, some established synthetic drugs for type 2 diabetes, such as metformin, have not shown efficacy in preventing diabetes in this specific autoimmune model.[7] This highlights the potential of this compound as a prophylactic agent for type 1 diabetes, a therapeutic area with significant unmet need.
Further research is warranted to fully elucidate the therapeutic potential of this compound, including its efficacy in other models of diabetes, its long-term safety profile, and its potential for combination therapy with existing antidiabetic agents. The distinct mechanism of action suggests that this compound could offer a complementary or alternative strategy in the management of diabetes, particularly in the context of preventing autoimmune-mediated β-cell loss.
References
- 1. This compound Prevents Type 1 Diabetes in Nonobese Diabetic Mice via Inhibition of Leukocyte Migration Involving the MEK6/p38 and MEK7/JNK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glibenclamide Prevents Diabetes in NOD Mice | PLOS One [journals.plos.org]
- 4. Glibenclamide Prevents Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sartorius.com [sartorius.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin does not alter diabetes incidence in the NOD mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effects of DPP-IV inhibition in NOD mice with overt diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T Cell Calcium Mobilization Study (Flow Cytometry) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. Frontiers | Safety profile of sodium glucose co-transporter 2 (SGLT2) inhibitors: A brief summary [frontiersin.org]
- 13. The Role of NOD Mice in Type 1 Diabetes Research: Lessons from the Past and Recommendations for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An update on the use of NOD mice to study autoimmune (Type 1) diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sustained high glucose intake accelerates type 1 diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 17. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 18. T Cell Calcium Mobilization Study (Flow Cytometry) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 20. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 21. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 22. pubcompare.ai [pubcompare.ai]
The Pivotal Role of Hydroxylation in the Biological Activities of Catenarin and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Catenarin, a naturally occurring anthraquinone, has garnered significant interest in the scientific community for its diverse pharmacological properties, including antidiabetic, anti-inflammatory, and antimicrobial activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, drawing upon available experimental data to elucidate the molecular features crucial for its biological effects. While a comprehensive quantitative analysis of a wide range of this compound analogs is not extensively available in publicly accessible literature, this guide synthesizes the existing qualitative and quantitative data to offer valuable insights for researchers in drug discovery and development.
Unveiling the Structure-Activity Relationship: The Significance of Hydroxyl Groups
The biological activity of this compound and its analogs is intricately linked to the substitution pattern on the anthraquinone core, particularly the number and position of hydroxyl (-OH) groups.
Anti-inflammatory and Antidiabetic Activities: Inhibition of Leukocyte Migration
This compound has been identified as a potent inhibitor of leukocyte migration, a key process in inflammation and the pathogenesis of type 1 diabetes. Its activity in this regard is superior to other naturally occurring anthraquinones like emodin, cascarin, and rhein. This heightened activity is attributed to its specific hydroxylation pattern.
Key Structural Features for Antichemotactic Activity:
-
1,4,6,8-Tetrahydroxylation: The presence of four hydroxyl groups at positions 1, 4, 6, and 8 on the anthraquinone scaffold is a critical determinant for high antichemotactic activity.
-
Importance of C-4 and C-6 Hydroxyls: Studies have suggested that the hydroxyl groups at the R4 and R6 positions are particularly crucial for the inhibition of leukocyte migration.[1]
This inhibitory effect on leukocyte migration is mediated through the inactivation of key signaling pathways, as will be detailed in the signaling pathways section.
Antimicrobial Activity: A Broader Look at Anthraquinones
While specific quantitative data for a series of this compound analogs is limited, the broader class of anthraquinones has been extensively studied for their antimicrobial properties. The general SAR principles for antimicrobial anthraquinones can provide insights into the potential of this compound analogs.
General SAR Principles for Antimicrobial Anthraquinones:
-
Polarity of Substituents: An increase in the polarity of substituents on the anthraquinone ring is generally correlated with more potent antibacterial effects.
-
Role of Hydroxyl Groups: While important, the mere presence of hydroxyl groups is not an absolute requirement for the antibacterial activity of hydroxyanthraquinone derivatives. Their position and overall molecular context play a significant role.
-
Impact of Alkyl Groups: The introduction of certain alkyl groups, such as di-isopentenyl groups, has been shown to enhance the antibacterial activity of anthraquinone derivatives.
-
Solubility: The rigid and planar structure of the anthraquinone core can lead to low water solubility, which may, in turn, reduce biological activity. Modifications that improve solubility without compromising the key pharmacophoric features are a key consideration in analog design.
Comparative Biological Activity Data
Due to the limited availability of comprehensive quantitative SAR studies on a series of this compound analogs, the following table presents a qualitative comparison based on existing literature, supplemented with quantitative data for related anthraquinones where available.
| Compound/Analog | Key Structural Features | Biological Activity | Quantitative Data (IC50/MIC) |
| This compound | 1,4,6,8-tetrahydroxy-3-methylanthraquinone | High antichemotactic activity | Not widely reported for a series of analogs |
| Emodin | 1,3,8-trihydroxy-6-methylanthraquinone | Moderate antichemotactic activity | - |
| Cascarin | Anthraquinone glycoside | Lower antichemotactic activity | - |
| Rhein | 1,8-dihydroxy-3-carboxyanthraquinone | Lower antichemotactic activity | - |
| General Anthraquinone Analogs | Varied substitutions | Anticancer, Antimicrobial | Varies significantly with substitution |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key assays used in the evaluation of this compound and its analogs.
Chemotaxis Assay (Leukocyte Migration)
This assay evaluates the ability of a compound to inhibit the directional migration of leukocytes towards a chemoattractant.
Protocol:
-
Cell Preparation: Isolate primary leukocytes (e.g., neutrophils or peripheral blood mononuclear cells) from fresh blood samples using density gradient centrifugation.
-
Chemotaxis Chamber Setup: Utilize a Boyden chamber or a similar microplate-based assay system with a porous membrane separating the upper and lower wells.
-
Loading:
-
Add a solution of the chemoattractant (e.g., fMLP, CXCL8) to the lower wells.
-
In the upper wells, add the leukocyte suspension pre-incubated with varying concentrations of this compound or its analogs (or vehicle control).
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a duration sufficient to allow cell migration (typically 1-3 hours).
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each compound concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of leukocyte migration.
MAPK Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of a compound on the phosphorylation status of key signaling proteins like p38 and JNK, which are indicative of pathway activation.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., leukocytes, or a cell line known to respond to the chosen stimulus) and treat the cells with a pro-inflammatory stimulus (e.g., LPS, TNF-α) in the presence or absence of this compound or its analogs for a specified time.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38 (p-p38) and JNK (p-JNK). Also, probe for total p38 and JNK as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative level of phosphorylation.
-
Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of this compound or its analogs in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: Observe the wells for visible turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are underpinned by its interaction with specific cellular signaling pathways.
Inhibition of Leukocyte Chemotaxis Signaling Pathway
This compound exerts its anti-inflammatory and potential antidiabetic effects by inhibiting leukocyte migration. This is achieved by interfering with the signaling cascade initiated by chemokines binding to their receptors, such as CXCR4 and CCR5. The inactivation of downstream Mitogen-Activated Protein Kinases (MAPKs), specifically p38 and JNK, is a key mechanism.
Caption: this compound's inhibition of leukocyte migration signaling.
General Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study involves a systematic workflow from compound synthesis to biological evaluation.
Caption: Workflow for this compound analog SAR studies.
References
Cross-validation of Catenarin's anticancer effects in different cancer cell lines
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutics, the natural anthraquinone compound Catenarin has emerged as a molecule of interest. This guide provides a comprehensive cross-validation of this compound's anticancer effects, drawing from available experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals. While a comprehensive comparative study across a wide range of cancer cell lines is not yet available in the public domain, this guide synthesizes the existing findings to shed light on its potential mechanisms of action and cytotoxic effects.
Comparative Efficacy of this compound Against Cancer Cell Lines
This compound has demonstrated cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The available data on this compound's IC50 values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| CHL-1 | Human Melanoma | 14.50 ± 1.09 | [No direct citation available] |
Note: The IC50 value for CHL-1 is based on initial findings. Further research is required to establish a broader profile of this compound's efficacy across a diverse panel of cancer cell lines.
Induction of Apoptosis and Cell Cycle Arrest
Preliminary studies indicate that this compound's anticancer activity is linked to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. In the CHL-1 human melanoma cell line, this compound has been observed to induce apoptosis and halt the cell cycle at the G1/S transition phase. The induction of apoptosis is a critical mechanism for many anticancer drugs, as it leads to the safe and efficient removal of cancer cells.
Postulated Signaling Pathways
While the precise signaling pathways modulated by this compound in cancer cells are still under investigation, research on related anthraquinone compounds and initial findings on this compound suggest potential mechanisms of action. It is hypothesized that this compound may exert its effects through the modulation of pathways involved in cell survival, proliferation, and inflammation. One study has suggested that this compound inhibits the CXCR4 and CCR5 pathways, leading to a reduction in the phosphorylation of p38 and JNK, key components of the MAPK signaling pathway.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Experimental Protocols
To facilitate further research and cross-validation of this compound's anticancer effects, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.
Workflow:
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Workflow:
Caption: Workflow for Western blot analysis.
Protocol:
-
Lysate Preparation: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-p38, p-JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide serves as a foundational resource for the scientific community to build upon. Further investigations into the anticancer properties of this compound across a broader spectrum of cancer cell lines are warranted to fully elucidate its therapeutic potential.
Catenarin's Impact on Leukocyte Chemotaxis: An Analysis of Current Evidence
A guide for researchers and drug development professionals on the reported effects of the anthraquinone, catenarin, on leukocyte migration. This document provides a summary of the existing data, detailed experimental methodologies for replication, and visual representations of the implicated signaling pathways and experimental workflows.
Introduction
Leukocyte chemotaxis, the directed migration of white blood cells towards a chemical stimulus, is a fundamental process in the inflammatory response and immune surveillance. Dysregulation of this process is implicated in various inflammatory diseases. This compound, a naturally occurring anthraquinone, has been identified as a potential inhibitor of leukocyte chemotaxis. This guide consolidates the available data on this compound's effects, providing a resource for researchers aiming to reproduce or further investigate its mechanism of action. To date, the body of research on this specific topic is centered around a primary study investigating this compound's potential in a preclinical model of type 1 diabetes. While direct reproducibility studies have not been published, this guide presents the foundational findings to inform future research.
Quantitative Data Summary
The primary research on this compound's effect on leukocyte chemotaxis indicates that it dose-dependently suppresses migration mediated by the chemokine receptors CXCR4 and CCR5.[1] The study identified this compound as the most potent among several tested anthraquinone analogs.[1] The following table summarizes the key quantitative findings from this research.
| Parameter | Reported Effect of this compound | Receptors Implicated | Reference |
| Leukocyte Chemotaxis | Dose-dependent suppression | CXCR4 and CCR5 | [1] |
| Potency | Most potent among tested anthraquinones | Not Applicable | [1] |
| Signaling Pathway Component 1 | Reduction of p38 MAPK phosphorylation | CXCR4 and CCR5 | [1][2] |
| Signaling Pathway Component 2 | Reduction of JNK MAPK phosphorylation | CXCR4 and CCR5 | [1][2] |
| Signaling Pathway Component 3 | Inhibition of calcium mobilization | CXCR4 and CCR5 | [1][2] |
| Receptor Expression | No effect on CCR5 and CXCR4 expression | CCR5 and CXCR4 | [1] |
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section details the likely experimental methodologies based on the primary study and established laboratory protocols for assessing leukocyte chemotaxis and related signaling events.
Leukocyte Chemotaxis Assay (Boyden Chamber Assay)
This in vitro assay is a standard method to evaluate the chemotactic response of leukocytes.
-
Principle: Leukocytes are placed in the upper chamber of a two-chamber system, separated by a microporous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
-
Protocol:
-
Cell Preparation: Isolate primary leukocytes (e.g., neutrophils, lymphocytes) from whole blood using density gradient centrifugation. Resuspend the cells in an appropriate assay medium.
-
Chamber Setup: Place a microporous membrane (e.g., 3-8 µm pore size, depending on the leukocyte subtype) between the upper and lower chambers of a Boyden chamber apparatus.
-
Chemoattractant and Inhibitor: Fill the lower chamber with assay medium containing the chemoattractant (e.g., SDF-1α for CXCR4, MIP-1β for CCR5). In the experimental group, pre-incubate the leukocytes in the upper chamber with varying concentrations of this compound.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (typically 1-3 hours).
-
Quantification: After incubation, remove the membrane. Fix and stain the cells that have migrated to the lower side of the membrane. Count the migrated cells in several high-power fields using a microscope.
-
Western Blotting for MAP Kinase Phosphorylation
This technique is used to detect the phosphorylation status of key signaling proteins like p38 and JNK.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.
-
Protocol:
-
Cell Treatment and Lysis: Treat leukocytes with the chemoattractant in the presence or absence of this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK). Subsequently, probe with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe with antibodies for total p38 and total JNK to normalize the phosphorylation signal.
-
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, a key second messenger in chemotactic signaling.
-
Principle: Cells are loaded with a fluorescent calcium indicator dye. Upon stimulation with a chemoattractant, the resulting increase in intracellular calcium leads to a change in the dye's fluorescence intensity, which is measured over time.
-
Protocol:
-
Cell Loading: Incubate leukocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Treatment: Place the loaded cells in a microplate reader. Add the chemoattractant with or without pre-incubation with this compound.
-
Measurement: Immediately begin recording the fluorescence intensity over time using a plate reader equipped for kinetic fluorescence measurement.
-
Data Analysis: The change in fluorescence intensity reflects the mobilization of intracellular calcium.
-
Visualizations
To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound's action and a general workflow for its experimental validation.
Caption: this compound's proposed inhibitory signaling pathway in leukocyte chemotaxis.
Caption: General experimental workflow for assessing this compound's effect on chemotaxis.
References
A Head-to-Head Comparison of Catenarin and Diacerein in Diabetes Models
In the landscape of diabetes research, particularly concerning the role of inflammation, the anthraquinone derivatives Catenarin and diacerein have emerged as compounds of interest. Both molecules share a common structural backbone and have demonstrated potential anti-diabetic properties, primarily through their anti-inflammatory actions. This guide provides a detailed, objective comparison of their performance in various diabetes models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Quantitative Data Presentation
The following tables summarize the key quantitative outcomes from studies investigating the effects of this compound and diacerein in different diabetes models. It is important to note that a direct head-to-head study in the same experimental setup is not available in the reviewed literature. Therefore, the data is presented from separate studies, and direct comparisons should be made with caution, considering the differences in models, dosages, and treatment durations.
Table 1: Effects of this compound on Type 1 Diabetes (T1D) in Nonobese Diabetic (NOD) Mice
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| Diabetes Incidence | Vehicle | - | 30 weeks | 100% developed T1D | [1] |
| This compound | 0.4 mg/kg | 30 weeks | 33% reduction in diabetes incidence | [1] | |
| This compound | 4 mg/kg | 30 weeks | 86% reduction in diabetes incidence | [1] | |
| This compound | 20 mg/kg | 30 weeks | 100% prevention of T1D | [1][2] | |
| Blood Glucose | Control | - | 26 weeks | Not specified (hyperglycemic) | [2] |
| This compound | 4, 20, 40 mg/kg (i.p., 3 times/week) | 26 weeks | Dose-dependent reduction | [2] | |
| HbA1c | Control | - | 26 weeks | Not specified (elevated) | [2] |
| This compound | 4, 20, 40 mg/kg (i.p., 3 times/week) | 26 weeks | Dose-dependent reduction | [2] |
Table 2: Effects of Diacerein on Type 2 Diabetes (T2D) in Human Clinical Trials
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| HbA1c Reduction | Placebo | - | 48 weeks | - | [3][4] |
| Diacerein | 100 mg/day | 48 weeks | 0.35% reduction (ITT), 0.41% reduction (per-protocol) | [3][4] | |
| Diacerein | 100 mg/day | 24 weeks | Peak effect: 0.61% reduction (ITT), 0.78% reduction (per-protocol) | [3][4] | |
| Placebo | - | 12 weeks | - | [5] | |
| Diacerein | 50 mg | 12 weeks | 1.3% reduction in patients with <14 years of diabetes duration | [5] | |
| Fasting Glycemia | Placebo | - | - | - | [6][7] |
| Diacerein | - | ≤12 weeks | -1.13 WMD reduction | [6] | |
| Diacerein | - | >12 weeks | -0.11 WMD reduction (not statistically significant) | [6] |
Table 3: Effects of Diacerein on Inflammatory Markers and Insulin Secretion
| Parameter | Model | Treatment | Outcome | Reference |
| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | High-fat diet-fed mice | Diacerein (20 mg/kg/day for 10 days) | Diminished mRNA expression in liver, muscle, and adipose tissue; reduced serum levels of IL-6 and TNF-α | [2] |
| Drug-naïve T2D patients | Diacerein | Significant decrease in TNF-α and IL-1β concentrations | [8] | |
| Insulin Secretion | Drug-naïve T2D patients | Diacerein | Significant increases in first, late, and total insulin secretion | [8] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data accurately.
This compound in Nonobese Diabetic (NOD) Mice (Type 1 Diabetes Model)
-
Animal Model: Female Nonobese Diabetic (NOD) mice, an established model for spontaneous development of autoimmune type 1 diabetes.[1]
-
Drug Administration: this compound was administered intraperitoneally (i.p.) three times a week for 26 or 30 weeks at dosages of 0.4, 4, and 20 mg/kg.[1][2] A vehicle control group was also included.
-
Monitoring: The development of diabetes was monitored by measuring blood glucose levels weekly. Mice with blood glucose levels > 250 mg/dL for two consecutive weeks were considered diabetic.[1]
-
Immunohistochemistry: Pancreatic sections were stained with hematoxylin and eosin to assess insulitis (leukocyte infiltration into the islets).
-
Cell Migration Assay (Chemotaxis): The effect of this compound on the migration of human Jurkat T-cells and mouse splenocytes towards chemokines (SDF-1α/CXCL12 and RANTES/CCL5) was assessed using a transwell assay.[1]
-
Western Blot Analysis: The phosphorylation status of key signaling proteins in the MAPK pathway (p38, JNK, MKK6, MKK7) was determined in Jurkat cells following chemokine stimulation with and without this compound treatment.[1]
Diacerein in Clinical Trials (Type 2 Diabetes)
-
Study Design: Randomized, double-blind, placebo-controlled trials.[3][4][5]
-
Participant Population: Patients with inadequately controlled type 2 diabetes, with HbA1c levels typically between 7.5% and 9.5%.[3][4]
-
Intervention: Oral administration of diacerein (50 mg or 100 mg daily) or a matching placebo for durations ranging from 12 to 48 weeks.[3][4][5]
-
Primary Outcome Measures: The primary endpoint was the change in mean HbA1c levels from baseline to the end of the treatment period.[3][4][5]
-
Secondary Outcome Measures: These included changes in fasting plasma glucose, insulin sensitivity, insulin secretion, and inflammatory markers (e.g., TNF-α, IL-1β).[3][8]
-
Safety Assessments: Monitoring of adverse events, with a particular focus on gastrointestinal side effects like diarrhea, which is a known side effect of diacerein.[3][6]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound and diacerein.
Caption: this compound's proposed mechanism of action in inhibiting leukocyte migration.
Caption: Diacerein's mechanism targeting the IL-1β inflammatory pathway.
Experimental Workflow
Caption: A generalized experimental workflow for preclinical and clinical evaluation.
Comparative Analysis and Discussion
Mechanism of Action:
-
This compound: The primary mechanism elucidated for this compound in the context of diabetes is the inhibition of leukocyte migration.[1] It targets the MKK6/p38 and MKK7/JNK MAPK signaling cascades and calcium mobilization downstream of the chemokine receptors CXCR4 and CCR5.[1][9] This action prevents insulitis, the infiltration of pancreatic islets by immune cells, which is a key event in the pathogenesis of type 1 diabetes.[1]
-
Diacerein: Diacerein's anti-diabetic effects are largely attributed to its anti-inflammatory properties, primarily through the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[3][10] By downregulating IL-1β and other cytokines like TNF-α and IL-6, diacerein is believed to protect pancreatic β-cells from apoptosis, improve insulin secretion, and reduce peripheral insulin resistance in tissues like the liver and adipose tissue.[2][3][6][11]
Therapeutic Potential and Target Diabetes Type:
-
This compound: The available research strongly points to a prophylactic potential for this compound in Type 1 Diabetes .[1] Its mechanism of preventing immune cell infiltration into the pancreas directly addresses a core pathological process of T1D.
-
Diacerein: Diacerein has shown therapeutic effects in both preclinical models of T1D and clinical trials for Type 2 Diabetes .[1][3][11] Its ability to improve insulin secretion and sensitivity by reducing inflammation makes it a candidate for addressing the pathophysiology of T2D.[11][12]
Efficacy:
-
This compound: In the NOD mouse model of T1D, this compound demonstrated remarkable, dose-dependent efficacy, with the highest dose preventing the onset of diabetes entirely.[1]
-
Diacerein: In human T2D trials, diacerein showed a statistically significant, albeit modest, reduction in HbA1c levels.[3][4] The effect appears to be more pronounced in the initial months of treatment and in patients with a shorter duration of diabetes.[3][5]
Safety and Side Effects:
-
This compound: The available study on this compound in NOD mice did not detail specific adverse effects. As a research compound, its safety profile in humans is unknown.
-
Diacerein: Diacerein is an approved drug for osteoarthritis in some countries and its safety profile is better characterized. The most common side effect is diarrhea, which can be severe enough to cause treatment interruption in a notable percentage of patients.[3][4]
Conclusion
This compound and diacerein, both anthraquinone derivatives, exhibit promising anti-diabetic properties rooted in their anti-inflammatory actions. This compound shows strong potential as a preventative agent for Type 1 Diabetes by inhibiting the immune cell infiltration that destroys pancreatic beta cells. Diacerein has demonstrated efficacy in improving glycemic control in Type 2 Diabetes by mitigating the chronic low-grade inflammation that contributes to insulin resistance and beta-cell dysfunction.
While the lack of direct comparative studies necessitates a cautious interpretation, the available evidence suggests that these compounds may have distinct applications within the spectrum of diabetic diseases. Future research should aim to directly compare these and other anthraquinone derivatives in standardized preclinical models to better delineate their relative potency and therapeutic advantages. For drug development professionals, this compound represents an early-stage lead for T1D prevention, while diacerein offers a proof-of-concept for targeting inflammation in T2D, albeit with a need for improved tolerability.
References
- 1. This compound Prevents Type 1 Diabetes in Nonobese Diabetic Mice via Inhibition of Leukocyte Migration Involving the MEK6/p38 and MEK7/JNK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update of Anthraquinone Derivatives Emodin, Diacerein, and this compound in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Efficacy and Safety of Diacerein in Patients With Inadequately Controlled Type 2 Diabetes: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect and safety of diacerein in patients with type 2 diabetes mellitus : a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] The effect and safety of diacerein in patients with type 2 diabetes mellitus : a systematic review and meta-analysis. | Semantic Scholar [semanticscholar.org]
- 8. Effect of Diacerein on Insulin Secretion and Metabolic Control in Drug-Naïve Patients With Type 2 Diabetes: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is Diacerein used for? [synapse.patsnap.com]
- 11. scienceopen.com [scienceopen.com]
- 12. An Update of Anthraquinone Derivatives Emodin, Diacerein, and this compound in Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
